4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Description
The exact mass of the compound 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSIZKIHNYPAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221782 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-06-4 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to CAS 1353878-06-4
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the physical and chemical properties, biological activity, and potential therapeutic applications of the compound identified by CAS number 1353878-06-4. Extensive investigation into publicly available scientific databases and literature has revealed that this CAS number is associated with the compound 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one , also known by the code AQ11 . This document will delve into its mechanism of action as a platelet aggregation inhibitor, providing a detailed analysis for researchers and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. While a comprehensive experimental characterization of AQ11 is not widely published, this section outlines its core identifiers.
Table 1: Core Identifiers for CAS 1353878-06-4 (AQ11)
| Identifier | Value |
| CAS Registry Number | 1353878-06-4 |
| Chemical Name | 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one |
| Alias | AQ11 |
Further research is required to fully elucidate and experimentally verify key physicochemical parameters such as melting point, boiling point, solubility, and partition coefficient.
Biological Activity and Mechanism of Action
The primary characterized biological activity of AQ11 is its role as an inhibitor of platelet aggregation.[1] This section will explore the known mechanism through which AQ11 exerts its effects, providing a valuable framework for its potential therapeutic applications.
Inhibition of Platelet Aggregation
In vitro studies have demonstrated that AQ11 inhibits human platelet aggregation in a concentration-dependent manner.[1] It has shown efficacy in reducing aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, the calcium ionophore A23187, and phorbol myristate acetate (PMA).[1] Interestingly, its relative activity compared to a related compound, IQ3b, varies depending on the agonist and the preparation of platelets (platelet-rich plasma vs. washed platelets).[1]
Modulation of Intracellular Signaling Pathways
The anti-platelet activity of AQ11 is attributed to its influence on key intracellular signaling pathways. The proposed mechanism of action involves the following steps:
-
Inhibition of Phosphodiesterase (PDE): AQ11 acts as an inhibitor of high-affinity cyclic AMP (cAMP) phosphodiesterase.[1]
-
Elevation of cAMP Levels: By inhibiting PDE, AQ11 leads to an increase in the intracellular concentration of cAMP. This effect is potentiated when used in conjunction with an adenylate cyclase activator like iloprost.[1]
-
Inhibition of Calcium Mobilization: The elevated cAMP levels are sufficient to inhibit the rise in cytosolic calcium concentration, a critical step in platelet activation.[1]
-
Inhibition of Fibrinogen Binding: Consequently, the inhibition of calcium mobilization leads to the inhibition of fibrinogen binding to its receptor on the platelet surface.[1]
This cascade of events ultimately prevents platelet aggregation.
The following diagram illustrates the proposed signaling pathway for the anti-platelet effect of AQ11.
Figure 1: Proposed mechanism of action of AQ11 in inhibiting platelet aggregation.
Comparative Efficacy
Studies comparing AQ11 with a similar compound, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b), have provided insights into its relative potency. In platelet-rich plasma, AQ11 was slightly more active than IQ3b when aggregation was induced by ADP, collagen, A23187, or PMA.[1] However, in washed platelets stimulated with thrombin, IQ3b was more effective.[1] Furthermore, IQ3b was found to be a more potent inhibitor of high-affinity phosphodiesterase and calcium elevation, with lower IC50 values compared to AQ11.[1]
Table 2: Comparative IC50 Values of AQ11 and IQ3b [1]
| Compound | IC50 for cAMP Phosphodiesterase (μM) | IC50 for Calcium Elevation (μM) |
| AQ11 | 43 ± 8 | 32 ± 6 |
| IQ3b | 11 ± 5 | 9 ± 4 |
Experimental Protocols
For researchers interested in studying the effects of AQ11 on platelet aggregation, the following is a generalized workflow based on standard methodologies in the field.
In Vitro Platelet Aggregation Assay
This protocol outlines the fundamental steps for assessing the impact of a compound on platelet aggregation.
Figure 2: A generalized workflow for an in vitro platelet aggregation assay.
Step-by-Step Methodology:
-
Blood Collection: Obtain whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Incubation:
-
Pre-warm the PRP to 37°C.
-
Incubate a known volume of PRP with varying concentrations of AQ11 or a vehicle control for a specified period.
-
-
Induction of Aggregation:
-
Place the PRP sample in an aggregometer cuvette with a stir bar.
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
-
Measurement of Aggregation:
-
Monitor the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
Record the maximum aggregation percentage for each concentration of AQ11.
-
Compare the aggregation curves of the AQ11-treated samples to the control to determine the inhibitory effect.
-
Conclusion and Future Directions
The compound designated as CAS 1353878-06-4, identified as 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11), presents a promising scaffold for the development of novel anti-platelet agents. Its mechanism of action, centered on the inhibition of phosphodiesterase and subsequent elevation of cAMP, offers a clear pathway for further investigation and optimization.
Future research should focus on a more detailed characterization of its physicochemical properties, in-depth pharmacokinetic and pharmacodynamic studies, and in vivo efficacy and safety assessments. Elucidating its structure-activity relationship could lead to the design of more potent and selective analogs. Given the critical role of platelet aggregation in thrombosis and cardiovascular diseases, continued exploration of AQ11 and related compounds is highly warranted.
References
- G. V. R. Born, D. C. B. Mills. (1969). The effect of inorganic ions and of plasma proteins on the aggregation of human blood platelets by adenosine diphosphate. Journal of Physiology, 202(1), 41P-42P.
Sources
solubility profile of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Topic: Solubility Profile & Physicochemical Characterization of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers.
Executive Summary
This technical guide provides a comprehensive solubility and stability profiling strategy for 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde (hereafter referred to as Compound 9-CHO ). As a fused bicyclic heteroaromatic aldehyde, this intermediate presents specific challenges related to crystal lattice energy ("brick dust" behavior) and electrophilic reactivity (aldehyde hydration/oxidation).
This document details the theoretical physicochemical basis for its solubility, provides a predicted solvent compatibility table based on scaffold structure-activity relationships (SAR), and outlines a self-validating experimental protocol for determining thermodynamic solubility.
Structural Determinants of Solubility
To understand the solubility behavior of Compound 9-CHO, we must analyze its molecular architecture. The pyrido[1,2-a]pyrimidine scaffold is planar and electron-deficient, leading to strong
1.1 Physicochemical Descriptors[1]
-
Scaffold: Fused bicyclic system (Bridgehead Nitrogen).
-
H-Bond Acceptors (HBA): 3 (N1, 4-Carbonyl, 9-Aldehyde).
-
H-Bond Donors (HBD): 0 (Aprotic).
-
Lipophilicity (cLogP): Estimated ~0.5 – 1.2 (Moderate polarity due to multiple heteroatoms).
-
Lattice Energy: High. The planar nature facilitates tight crystal packing, significantly reducing aqueous solubility despite the presence of polar groups.
1.2 The "Brick Dust" Classification
Compound 9-CHO typically falls into the "Brick Dust" category of solubility classification.
-
Characteristics: High melting point (>150°C), low aqueous solubility, and limited solubility in lipids.
-
Solubilization Mechanism: Requires disruption of the crystal lattice. Protic organic solvents (Ethanol, Methanol) or dipolar aprotic solvents (DMSO, DMF) are required to overcome the lattice energy.
Predicted Solubility Profile
Note: The values below are categorized based on the solvation thermodynamics of the pyrido-pyrimidine core and standard purification protocols for this class of intermediates.
| Solvent Class | Representative Solvent | Predicted Solubility | Usage Recommendation |
| Dipolar Aprotic | DMSO | High (>50 mg/mL) | Primary Stock Solution. Ideal for biological assays and chemical libraries. |
| Dipolar Aprotic | DMF | High (>50 mg/mL) | Alternative stock; preferred for synthetic reactions. |
| Polar Protic | Methanol | Moderate (1–10 mg/mL) | Good for HPLC mobile phases; may require warming. |
| Polar Protic | Ethanol | Low-Moderate | Effective recrystallization solvent (high solubility at boiling, low at RT). |
| Aqueous | PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Poor. Likely requires co-solvents (PEG400) or cyclodextrins. |
| Non-Polar | Hexane/Heptane | Negligible | Anti-solvent for precipitation. |
| Chlorinated | DCM/Chloroform | Moderate | Good for extraction/workup, but volatile. |
Technical Protocol: Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of Compound 9-CHO in a specific medium (e.g., PBS pH 7.4) using the "Shake-Flask" method, which is the gold standard for thermodynamic accuracy.
3.1 Experimental Logic (Self-Validating)
This protocol distinguishes between kinetic solubility (precipitation from DMSO) and thermodynamic solubility (equilibrium from solid). We use the latter to avoid supersaturation artifacts common with "Brick Dust" compounds.
3.2 Workflow Diagram
The following diagram illustrates the critical decision points and flow for accurate solubility assessment.
Figure 1: Thermodynamic solubility determination workflow ensuring saturation equilibrium.
3.3 Step-by-Step Methodology
-
Preparation: Weigh approximately 2–5 mg of Compound 9-CHO into a 1.5 mL glass vial.
-
Solvent Addition: Add 500 µL of the target media (e.g., PBS pH 7.4).
-
Saturation Check: Vortex for 1 minute. Visually inspect.
-
If clear: Add more solid until a suspension persists.
-
If turbid: Proceed.
-
-
Equilibration: Place vials on an orbital shaker (500 rpm) or rotator at 25°C for 24 to 48 hours.
-
Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR
-
Filter using a PVDF syringe filter (0.22 µm). Note: Pre-saturate the filter to prevent compound loss due to adsorption.
-
-
Quantification:
-
Dilute an aliquot of the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) to ensure the sample stays in solution.
-
Inject onto HPLC-UV (Detection typically @ 254 nm or 280 nm for this scaffold).
-
Calculate concentration against a standard curve prepared in DMSO.
-
Stability & Reactivity Profile (The Aldehyde Factor)
The 9-carbaldehyde group introduces chemical instability that can confound solubility data. Researchers must differentiate between insolubility and degradation.
4.1 Reactivity Risks
-
Oxidation: The aldehyde is prone to autoxidation to the carboxylic acid (9-COOH) upon exposure to air, especially in basic media.
-
Hydration: In aqueous media, the aldehyde may exist in equilibrium with its gem-diol form (
), affecting apparent polarity. -
Cannizzaro Reaction: In strong base, disproportionation to the alcohol and acid may occur.
4.2 Stability Logic Diagram
Figure 2: Primary degradation and equilibrium pathways for Compound 9-CHO in solution.
4.3 Handling Recommendations
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) to prevent Schiff base formation. Use Phosphate (PBS) or HEPES.
-
pH Range: Maintain pH 4.0 – 7.4. Avoid pH > 9.0 to prevent Cannizzaro disproportionation.
-
Storage: Store solid at -20°C under Argon/Nitrogen. DMSO stocks should be fresh or frozen; avoid repeated freeze-thaw cycles which introduce moisture and oxygen.
Formulation Strategies for In Vivo Studies
If the compound is required for animal dosing (PK/PD), the low aqueous solubility will be the limiting factor.
-
Co-Solvent Systems:
-
10% DMSO / 40% PEG400 / 50% Water.
-
Rationale: PEG400 disrupts water structure and solubilizes the aromatic core.
-
-
pH Adjustment:
-
While the 4-oxo group is not basic, the pyridine nitrogen might be protonatable, but usually, the fused system reduces basicity. Salt formation is likely difficult.
-
-
Suspension:
-
0.5% Methylcellulose or Tween 80 (0.1%) for oral gavage (PO) formulations.
-
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.
-
Avdeef, A. (2007).[2] Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews.
-
Bhattachar, S. N., et al. (2006). Solubility: it’s not just for physical chemists. Drug Discovery Today.
-
PubChem Compound Summary. (2024). Pyrido[1,2-a]pyrimidin-4-one derivatives.[1][3][4][5][6][7][8][9][10] National Center for Biotechnology Information.
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols).
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 3. PubChemLite - 4-oxo-4h-pyrido[1,2-a]pyrimidine-9-carbaldehyde (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | C8H6N2O2 | CID 135413477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis Guide: 4-Oxo-4H-pyrido[1,2-a]pyrimidine Scaffolds
Executive Summary
The 4-oxo-4H-pyrido[1,2-a]pyrimidine core represents a privileged scaffold in medicinal chemistry, serving as the structural anchor for blockbuster antipsychotics like Risperidone and Paliperidone , as well as emerging therapeutics in allergy (Pemirolast) and oncology (SHP2 inhibitors).[1]
This technical guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of synthetic routes. We focus on the causality of reaction conditions —explaining why specific reagents drive regioselectivity—and provide self-validating protocols for the bench scientist.
Part 1: Mechanistic Foundations & Retrosynthesis
To control the synthesis, one must understand the disconnection. The construction of the bicyclic core primarily relies on the condensation of a binucleophile (2-aminopyridine) with a biselectrophile (1,3-dicarbonyl equivalent).
Retrosynthetic Analysis
The strategic disconnection reveals two primary pathways. Path A (condensation) is the industry standard for scale, while Path B (multicomponent) offers diversity for library generation.
Figure 1: Retrosynthetic disconnection showing the primary convergence of 2-aminopyridine and electrophilic partners.
Part 2: Critical Synthetic Methodologies
Method A: The Classical Thermal Condensation (PPA/Dowtherm A)
This is the "workhorse" method. It involves the condensation of 2-aminopyridine with
-
Mechanism: The reaction proceeds via an initial nucleophilic attack by the exocyclic amine of the pyridine on the ketone/ester carbonyl, forming an enamine or amide intermediate. This is followed by an intramolecular cyclization at the ring nitrogen.
-
The Critical Choice (Solvent/Catalyst):
-
Polyphosphoric Acid (PPA): Acts as both solvent and Lewis acid catalyst. It promotes cyclization at lower temperatures (80-120°C) but can be viscous and difficult to work up.
-
Dowtherm A: A high-boiling eutectic mixture of diphenyl ether and biphenyl. It allows for high-temperature (250°C) thermal cyclization, driving the reaction by thermodynamic control, often necessary for sterically hindered substrates.
-
Method B: The Modern Green Approach (BiCl Catalysis)
To circumvent the harsh conditions of PPA, Lewis acid catalysis has emerged. Bismuth trichloride (BiCl
-
Advantage: Solvent-free or aqueous media, lower temperatures, and higher atom economy.
-
Selectivity: High regioselectivity for the 4-oxo isomer over the 2-oxo isomer.
Part 3: Mechanistic Deep Dive & Regioselectivity
A common pitfall in this synthesis is the formation of the 2-oxo isomer or 1,8-naphthyridines .
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product: Attack at the ester carbonyl typically leads to the 2-oxo isomer (often favored at lower temperatures).
-
Thermodynamic Product: Attack at the ketone carbonyl (followed by cyclization onto the ester) yields the desired 4-oxo isomer. High heat (Dowtherm A) or strong acid (PPA) facilitates the equilibration to the stable 4-oxo form.
-
Figure 2: Bifurcation of the reaction pathway showing the origin of the 2-oxo impurity.
Part 4: Validated Experimental Protocols
Protocol 1: PPA-Mediated Synthesis (High Robustness)
Best for: Simple substrates, scaling up, and robust precursors.
-
Preparation: In a round-bottom flask, mix 2-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol) .
-
Acid Addition: Add Polyphosphoric Acid (PPA) (5-10 g) . The mixture will be viscous.
-
Reaction: Heat the mixture to 100–120°C with stirring for 3–4 hours.
-
Workup: Cool the reaction mixture to ~60°C. Pour onto crushed ice (50 g) with vigorous stirring.
-
Neutralization: Carefully neutralize with ammonium hydroxide or saturated NaHCO
until pH ~7. The solid product acts as a precipitate. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 75–90%.[3]
-
Protocol 2: BiCl Catalyzed Green Synthesis
Best for: Acid-sensitive substrates and rapid library generation.
-
Mix: Combine 2-aminopyridine (1.0 equiv) ,
-keto ester (1.1 equiv) , and BiCl (10 mol%) in a mortar. -
Grind: Grind the mixture with a pestle for 5–10 minutes (Solvent-Free). Alternatively, stir in ethanol at reflux.
-
Reaction: If grinding, the mixture may liquefy or become a paste. Allow to stand at room temperature or heat gently (60°C) for 30 mins.
-
Workup: Add water to the mixture. The product precipitates.
-
Purification: Filter and wash with water. The catalyst remains in the aqueous filtrate.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization of the intermediate enamine.[1] | Increase reaction temperature or time. Ensure PPA is fresh (hygroscopic). |
| Formation of 2-oxo isomer | Kinetic control dominant (temperature too low). | Switch to thermodynamic conditions (higher heat, stronger acid). |
| Formation of Naphthyridines | Attack at C-3 of pyridine (ring carbon) instead of Nitrogen. | Use 2-aminopyridines with substituents at C-6 to block steric interference, or optimize Lewis Acid strength. |
| Sticky/Tar Product | Polymerization of keto-ester or decomposition. | Reduce temperature slightly; use an inert atmosphere (N |
Part 6: Therapeutic Landscape (SAR Context)
Modifications to the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold drive specific biological outcomes:
-
C-3 Position: Ideal for electrophilic substitutions (halogenation, formylation). Critical for antiallergic activity (e.g., Pemirolast analogs).
-
C-2 Position: Substitutions here (e.g., methyl, aryl) often modulate lipophilicity and metabolic stability.
-
C-7/8/9 Positions: Substituents on the pyridine ring affect the electronic properties of the core, influencing potency in antipsychotic applications (Risperidone).
References
-
Abass, M., et al. "Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one." Sciforum, 2009. Link
-
Kato, T., et al. "The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester." Journal of the Chemical Society C: Organic, 1969. Link
-
Guo, L., et al. "4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization." Journal of Heterocyclic Chemistry, 2023.[3] Link
-
Yadav, M. R., et al. "Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents." European Journal of Medicinal Chemistry, 2014. Link
-
Wang, F., et al. "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors."[4] Bioorganic Chemistry, 2024.[4] Link
Sources
An In-depth Technical Guide to 4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde and its Core Scaffold
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide focuses on a specific derivative, 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde , providing a detailed overview of its chemical and physical properties. Due to the specificity of this derivative, this document also explores the broader synthetic strategies and functionalization of the parent 4-oxo-4H-pyrido[1,2-a]pyrimidine core, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This foundational scaffold is present in molecules investigated for applications ranging from antiallergic agents to novel cancer therapeutics.[2][3]
Physicochemical and Structural Properties
The subject of this guide, 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde, is a structurally intriguing molecule. The fusion of the pyridine and pyrimidine rings creates a planar, electron-deficient system, and the presence of the carbonyl and aldehyde groups introduces key sites for chemical interactions and further molecular derivatization.
| Property | Value | Source |
| Molecular Formula | C9H6N2O2 | [4] |
| Monoisotopic Mass | 174.04292 Da | [4] |
| SMILES | C1=CN2C(=O)C=CN=C2C(=C1)C=O | [4] |
| InChIKey | ZYSIZKIHNYPAAM-UHFFFAOYSA-N | [4] |
Synthesis and Methodologies
The synthesis of the 4-oxo-4H-pyrido[1,2-a]pyrimidine core is versatile, with several established routes. A common and effective strategy involves the cyclocondensation of 2-aminopyridines with a suitable three-carbon electrophilic partner.
General Synthesis Workflow
The synthesis generally proceeds through the initial reaction of a 2-aminopyridine with a β-keto ester or a similar reagent, which, upon cyclization, forms the characteristic bicyclic ring system. The choice of starting materials and reaction conditions can be tailored to introduce a variety of substituents onto the core structure.
Caption: General workflow for the synthesis of the 4-oxo-4H-pyrido[1,2-a]pyrimidine core.
Exemplary Protocol: Synthesis of 2-Substituted-4-oxo-4H-pyrido[1,2-a]pyrimidines
This protocol is adapted from a general method for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.[1]
Step 1: Reaction Setup
-
In a round-bottom flask, combine the desired 2-aminopyridine (1 equivalent) and a selected β-oxo ester (1.1 equivalents).
-
Add a suitable solvent, such as ethanol, and a catalytic amount of a non-toxic catalyst like bismuth chloride (BiCl3).
Step 2: Reaction
-
Heat the mixture to reflux under solvent-free conditions or in a minimal amount of a high-boiling solvent.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent, such as ethanol, to yield the desired 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one.
Chemical Reactivity and Functionalization
The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The electron-deficient nature of the ring system influences its reactivity, and specific positions on the scaffold are more susceptible to certain types of reactions.
A notable example of functionalization is the C-H arylation at the 3-position of the ring. This can be achieved through photoredox catalysis, providing a metal-free method to introduce aryl groups.[5]
Caption: C-H arylation of the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold via photoredox catalysis.
Applications in Drug Discovery and Development
Derivatives of the pyrido[1,2-a]pyrimidine scaffold have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development.
-
Antiallergic Agents: Certain 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines have shown potent oral activity in rat passive cutaneous anaphylaxis tests, indicating their potential as antiallergic agents.[2]
-
Anticancer Activity: Novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized and screened against human cancer cell lines, with some compounds showing promising anticancer activity.[6]
-
Enzyme Inhibition: More recently, pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and evaluated as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[3] SHP2 is a key signaling node and a validated target in oncology. Inhibition of SHP2 can impact downstream signaling pathways like RAS-ERK and PI3K-AKT, which are crucial for cell proliferation and survival.[3]
Conceptual Signaling Pathway
The role of SHP2 in cellular signaling and how a pyrido[1,2-a]pyrimidin-4-one-based inhibitor might function can be visualized as follows:
Caption: Conceptual inhibition of the SHP2 signaling pathway by a pyrido[1,2-a]pyrimidin-4-one derivative.
Conclusion
While specific experimental data for 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde is limited in publicly accessible literature, the foundational 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold represents a highly valuable and versatile platform in medicinal chemistry. The established synthetic routes and the potential for diverse functionalization make it a privileged structure for the development of novel therapeutics. The demonstrated biological activities, particularly in the areas of oncology and immunology, underscore the importance of continued research into this fascinating class of heterocyclic compounds.
References
-
Toche, R. B., Aware, P. B., Chavan, S. M., Patil, V. M., & Patil, P. S. (2016). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica, 8(3), 146-151. Available at: [Link]
-
Kalwadia, B., et al. (n.d.). SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL. TSI Journals. Available at: [Link]
-
(2025, August 6). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
-
Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. Available at: [Link]
-
(n.d.). Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one*. Sciforum. Available at: [Link]
-
(1981, July). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 24(7), 878-82. Available at: [Link]
-
(n.d.). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. PMC. Available at: [Link]
-
(n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. PubChem. Available at: [Link]
-
(2025, December 29). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]
-
(2019, February 15). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
(n.d.). 4-oxo-4h-pyrido[1,2-a]pyrimidine-9-carbaldehyde (C9H6N2O2). PubChemLite. Available at: [Link]
-
(n.d.). Synthesis and antiallergy activity of 10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidines and 10-oxo-10H-pyrido[1,2-a]thieno[3,4-d]. ACS Publications. Available at: [Link]
-
(2023, March 26). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. Available at: [Link]
-
(2023, September 7). (PDF) Catalytic Photoredox C–H Arylation of 4-Oxo-4 H -pyrido[1,2- a ]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. ResearchGate. Available at: [Link]
-
(n.d.). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Publishing. Available at: [Link]
-
(n.d.). Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation. Arkivoc. Available at: [Link]
-
(2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]
-
(2010, June 15). International Journal of Drug Development & Research. IT Medical Team. Available at: [Link]
-
(n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI. Available at: [Link]
-
(2025, August 7). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. ResearchGate. Available at: [Link]
-
(n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-oxo-4h-pyrido[1,2-a]pyrimidine-9-carbaldehyde (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde from 2-aminopyridine
Application Note: Strategic Synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Executive Summary & Synthetic Strategy
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde (Target 4 ) from 2-aminopyridine presents a specific regiochemical challenge. The standard electrophilic functionalization of the pyrido[1,2-a]pyrimidin-4-one scaffold (e.g., Vilsmeier-Haack reaction) occurs almost exclusively at the C3 position due to the electronic enrichment provided by the enaminone system.
To access the C9 position (which corresponds to the C3 position of the original pyridine ring), a "pre-functionalization" strategy is required. Direct functionalization of the fused bicyclic system at C9 is electronically unfavorable. Therefore, this protocol employs a Directed Ortho-Metalation (DoM) strategy on the starting 2-aminopyridine to install a methyl "handle" at C3, followed by ring annulation and a final regioselective oxidation.
The Three-Phase Workflow:
-
C3-Functionalization: Directed lithiation of protected 2-aminopyridine to generate 2-amino-3-methylpyridine.
-
Bicyclic Annulation: Condensation with a malonate equivalent to form the pyrido[1,2-a]pyrimidine core.
-
Benzylic Oxidation: Selenium dioxide (SeO₂) mediated oxidation of the C9-methyl group to the C9-aldehyde.
Reaction Pathway Visualization
The following diagram outlines the logical flow and chemical transformations required to achieve the target regiochemistry.
Figure 1: Strategic pathway utilizing DoM pre-functionalization to bypass C3-selectivity constraints of the fused ring system.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Amino-3-methylpyridine (via DoM)
Rationale: Direct alkylation of 2-aminopyridine is non-selective (occurring at ring nitrogens). We use the pivaloyl group as a Directing Metalation Group (DMG) to facilitate exclusive C3-lithiation.
Reagents & Materials:
-
2-Aminopyridine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
n-Butyllithium (2.5 M in hexanes, 2.2 eq)
-
Methyl Iodide (MeI) (1.2 eq)
-
HCl (6M)
Protocol:
-
Protection: Dissolve 2-aminopyridine in DCM/Et₃N. Add pivaloyl chloride dropwise at 0°C. Stir 2h. Workup to obtain N-(pyridin-2-yl)pivalamide.
-
Lithiation: In a flame-dried flask under Argon, dissolve the pivalamide in dry THF. Cool to -78°C .
-
Addition: Add n-BuLi dropwise. Maintain -78°C for 1h, then warm to 0°C for 2h to ensure dianion formation (directing effect).
-
Quench: Cool back to -78°C. Add MeI dropwise. Warm to RT overnight.
-
Deprotection: Reflux the crude methylated intermediate in 6M HCl for 4h. Neutralize with NaOH.
-
Purification: Extract with EtOAc. Recrystallize from hexane/ether.
-
Checkpoint: Confirm 3-methyl substitution via ¹H NMR (loss of C3 proton, appearance of methyl singlet at ~2.1 ppm).
-
Phase 2: Construction of the Pyrido[1,2-a]pyrimidine Core
Rationale: We employ a condensation with Meldrum's acid and trimethyl orthoformate (TEOF). This method is superior to diethyl ethoxymethylene malonate (DEEM) for this specific substrate as it often avoids the need for a separate high-temperature decarboxylation step if managed correctly, or provides a cleaner decarboxylation profile.
Reagents & Materials:
-
2-Amino-3-methylpyridine (from Phase 1)
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)
-
Trimethyl Orthoformate (TEOF) (Excess/Solvent)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic)
Protocol:
-
Imidate Formation: Reflux 2-amino-3-methylpyridine with Meldrum's acid in TEOF (10 mL/g) for 4 hours.
-
Isolation: Cool the mixture. The intermediate condensation product usually precipitates. Filter and dry.
-
Cyclization/Decarboxylation: Add the intermediate to Dowtherm A pre-heated to 250°C .
-
Critical Step: The high temperature is required to close the ring and eject acetone/CO₂ (from the Meldrum's fragment) to yield the unsubstituted C3 position.
-
Safety: Evolution of CO₂ gas; ensure proper venting.
-
-
Workup: Cool to RT. Dilute with hexane to precipitate the product. Filter and wash with hexane to remove Dowtherm A.
-
Product:9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
-
Phase 3: Regioselective Oxidation to 9-Carbaldehyde
Rationale: The methyl group at C9 is "benzylic" relative to the pyridine ring and activated by the adjacent bridgehead nitrogen. Selenium Dioxide (SeO₂) is the reagent of choice for oxidizing activated methyl groups to aldehydes without over-oxidation to carboxylic acids.
Table 1: Oxidation Reaction Parameters
| Parameter | Specification | Notes |
| Substrate | 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 1.0 Equivalent |
| Oxidant | Selenium Dioxide (SeO₂) | 1.2 - 1.5 Equivalents |
| Solvent | 1,4-Dioxane (dry) | Alternative: Xylene (higher boiling point) |
| Temperature | Reflux (101°C) | Vigorous reflux required |
| Time | 4 - 12 Hours | Monitor via TLC (stain with DNP) |
Protocol:
-
Suspend the 9-methyl precursor in 1,4-dioxane (10 mL per mmol).
-
Add finely powdered SeO₂.
-
Heat to vigorous reflux. The mixture will turn black as metallic selenium precipitates.
-
Monitoring: Monitor consumption of starting material. The aldehyde is more polar than the methyl precursor.
-
Filtration: Filter the hot solution through a Celite pad to remove toxic selenium residues. Wash the pad with hot dioxane.
-
Purification: Evaporate solvent. Purify the residue via column chromatography (SiO₂; DCM/MeOH gradient 98:2 to 95:5).
-
Target:4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde .[1]
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers.
-
¹H NMR (DMSO-d₆):
-
Aldehyde Proton: Look for a singlet between 10.0 - 10.5 ppm .
-
C9 Position: The disappearance of the methyl singlet (~2.4 ppm) confirms oxidation.
-
C3 Proton: A doublet or singlet (depending on resolution) around 6.0 - 6.5 ppm confirms the 4-oxo core is unsubstituted at position 3.
-
Coupling: The C8 proton (adjacent to C9) should show a downfield shift due to the deshielding effect of the carbonyl.
-
-
IR Spectroscopy:
-
C=O (Aldehyde): Distinct band at ~1700 cm⁻¹.
-
C=O (Lactam/Pyrimidinone): Strong band at ~1660-1680 cm⁻¹.
-
C-H (Aldehyde): Fermi doublet at ~2750 and 2850 cm⁻¹.
-
Critical Safety & Handling Notes
-
Selenium Dioxide: Highly toxic and an environmental hazard. All weighing and transfers must occur in a fume hood. Selenium byproducts (red/black solid) must be disposed of as hazardous waste.
-
Dowtherm A: High boiling point (258°C). Use a sand bath or heating mantle with temperature control. Ensure glassware is free of star cracks to prevent thermal shock breakage.
-
n-Butyllithium: Pyrophoric. Use strict anhydrous, inert atmosphere (Argon/Nitrogen) techniques.
References
-
Directed Ortho Metalation (DoM)
- Smith, K., et al. (1997). "Ubiquitous directing groups: The pivaloylamino group in the lithiation of pyridines." Journal of Organic Chemistry.
- Context: Establishes the protocol for C3 functionaliz
-
Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
- Hermecz, I., & Meszaros, Z. (1988). "Chemistry of pyrido[1,2-a]pyrimidines." Advances in Heterocyclic Chemistry.
- Context: Comprehensive review of the cyclization methods using malon
-
Selenium Dioxide Oxidation of Heterocyclic Methyl Groups
-
Trilleras, J., et al. (2024).[2] "Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions." Royal Society Open Science.
- Context: Describes Vilsmeier and oxidation strategies on similar fused pyrimidine systems, validating the stability of the core during formylation/oxid
-
[2]
-
-
General Reactivity of 4-oxo-4H-pyrido[1,2-a]pyrimidine
-
Shaikh, A. S., et al. (2025).[3] "Selective C3 Functionalization of 4H-Pyrido[1,2-a]pyrimidin-4-Ones." ResearchGate.
- Context: Confirms that direct functionalization targets C3, necessitating the pre-functionalization str
-
Sources
Application Note: Reductive Amination Protocols for Pyrido[1,2-a]pyrimidine Aldehydes
Executive Summary
The pyrido[1,2-a]pyrimidine scaffold is a privileged bicyclic heterocycle increasingly prevalent in kinase inhibitors (e.g., SHP2, CDK4/6) and antimicrobial agents. Functionalization of this core via reductive amination of aldehyde intermediates allows for the rapid diversification of the C-2, C-3, or C-4 positions. However, the electron-deficient nature of the pyrimidine ring, combined with the bridgehead nitrogen's electronic influence, presents unique challenges regarding imine stability and solubility.
This guide details three validated protocols for the reductive amination of pyrido[1,2-a]pyrimidine aldehydes. These methods range from standard mild hydride reductions to Lewis-acid activated protocols for sterically hindered substrates.
Chemical Context & Mechanistic Insight
The Scaffold Challenge
Pyrido[1,2-a]pyrimidines are fused bicyclic systems containing a bridgehead nitrogen.[1] This structural feature imparts significant planarity, often resulting in poor solubility in non-polar solvents. Furthermore, the pyrimidine ring is electron-deficient, rendering attached aldehyde groups highly electrophilic.
-
Advantage: Rapid initial nucleophilic attack by the amine.
-
Risk: The resulting hemiaminal or imine intermediates can be unstable or prone to hydrolysis if not reduced immediately.
-
Chemoselectivity: The pyrimidine ring itself is susceptible to reduction under harsh hydrogenation conditions; therefore, hydride transfer reagents are preferred over catalytic hydrogenation for this specific transformation.
Reaction Mechanism
The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion, which is irreversibly reduced to the amine.
Figure 1: General mechanism of reductive amination.[2] Acid catalysis facilitates the elimination of water to form the reactive iminium species, which is then intercepted by the hydride source.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best For: General purpose, unhindered amines, and acid-sensitive substrates. Mechanism: STAB is a mild hydride donor that reduces imines much faster than aldehydes, allowing for "one-pot" procedures without pre-formation of the imine.
Reagents:
-
Pyrido[1,2-a]pyrimidine aldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Protocol:
-
Dissolution: In a dry vial, dissolve the aldehyde (1.0 equiv) in DCE (0.1 – 0.2 M concentration). Note: If solubility is poor, use a DCM/MeOH (9:1) mixture, though STAB degrades faster in methanol.
-
Amine Addition: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it in situ.
-
Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Reaction: Stir at RT under nitrogen for 2–16 hours. Monitor by LC-MS (look for disappearance of imine mass).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium(IV) Isopropoxide / NaBH₄
Best For: Sterically hindered amines, weakly nucleophilic amines (e.g., anilines), or when Method A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Reagents:
-
Pyrido[1,2-a]pyrimidine aldehyde (1.0 equiv)
-
Amine (1.2 – 1.5 equiv)
-
Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous) or Methanol (for the reduction step)[3]
Protocol:
-
Complexation: In a dry flask under Argon, mix the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF.
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise. The solution may change color (often yellow/orange).
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if hindered). Critical: Ensure imine formation is complete by LC-MS before reducing.
-
Reduction: Cool the mixture to 0°C.
-
Option 1 (One-pot): Add NaBH₄ (1.5 equiv) directly.
-
Option 2 (Solvent Switch): Dilute with dry Methanol (equal volume to THF) before adding NaBH₄ (safer for exothermic control).
-
-
Quench: Add 1N NaOH or water carefully. A heavy white precipitate (Titanium salts) will form.
-
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc/MeOH (9:1).
-
Workup: Concentrate the filtrate and purify via column chromatography.
Method C: Microwave-Assisted Synthesis (High Throughput)
Best For: Library generation, slow-reacting substrates, and driving difficult equilibria.
Protocol:
-
Combine: In a microwave vial, combine aldehyde (0.2 mmol), amine (0.24 mmol), and DCE/MeOH (4:1, 2 mL).
-
Reagent: Add Polymer-Supported Cyanoborohydride (PS-CNBH₃) (2.0 equiv) and a catalytic amount of AcOH.
-
Why Polymer Supported? Eliminates toxic cyanide workup and allows for simple filtration.
-
-
Irradiation: Heat at 80°C–100°C for 10–20 minutes in a microwave reactor.
-
Purification: Filter off the resin. The filtrate usually requires only evaporation or a simple SCX (Strong Cation Exchange) cartridge purification.
Method Selection Guide
Use the following decision tree to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate sterics and throughput requirements.
Comparative Data & Troubleshooting
Reagent Comparison Table
| Feature | NaBH(OAc)₃ (STAB) | NaCNBH₃ | Ti(OiPr)₄ + NaBH₄ |
| Reactivity | Mild, chemoselective | Mild, slow | Aggressive activation |
| pH Requirement | Slightly acidic (AcOH) | Acidic (pH 3-4) | Neutral/Basic |
| Toxicity | Low | High (Cyanide risk) | Low (Ti salts) |
| Water Tolerance | Low (decomposes) | High | Zero (hydrolyzes) |
| Main Use Case | Standard aldehydes | Unstable imines | Hindered amines |
Troubleshooting Common Issues
-
Problem: Low Conversion.
-
Cause: Equilibrium favors the aldehyde.
-
Solution: Add molecular sieves (4Å) to the reaction to scavenge water. Switch to Method B (Ti(OiPr)₄).
-
-
Problem: Dialkylation (with primary amines).
-
Cause: The product amine is more nucleophilic than the starting amine.
-
Solution: Use a large excess of the primary amine (5–10 equiv) or switch to a stepwise approach (form imine
isolate reduce).
-
-
Problem: Product stuck in aqueous layer.
-
Cause: Pyrido-pyrimidines are polar/basic.
-
Solution: Saturate the aqueous layer with NaCl (salting out) and use DCM:Isopropanol (3:1) for extraction.
-
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry. [Link][6]
-
Baluja, S. (2016). "Solubility of a Series of Pyrimidine Derivatives in Methanol." Revue Roumaine de Chimie. [Link]
-
Toche, R. B., et al. (2016). "Simple route for the synthesis of pyrido[1,2-a]pyrimidine derivatives." Der Pharma Chemica. [Link]
-
Master Organic Chemistry. "Reductive Amination: General Guide and Mechanism." [Link]
Sources
- 1. Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Pyrido[1,2-a]pyrimidine-9-carbaldehyde Stability & Storage
Case ID: PYR-9-CHO-OX Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Irreversible Degradation Risk)
Executive Summary
Pyrido[1,2-a]pyrimidine-9-carbaldehyde is a fused bicyclic heterocyclic aldehyde.[1] Like many electron-deficient heteroaromatic aldehydes, it exhibits significant instability under ambient conditions. The primary degradation pathway is radical autoxidation to the corresponding carboxylic acid (pyrido[1,2-a]pyrimidine-9-carboxylic acid), often accelerated by light and trace transition metals. A secondary, often overlooked pathway is gem-diol (hydrate) formation due to the high electrophilicity of the aldehyde carbonyl at the C9 position, which is inductively activated by the bridgehead nitrogen.
This guide provides a mechanistic understanding of these failures and a validated Standard Operating Protocol (SOP) for long-term preservation.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the enemy. The "browning" or "gumming" of your sample is not random; it is a specific chemical cascade.
Radical Autoxidation
The C(O)-H bond of the aldehyde is homolytically cleaved by an initiator (light, heat, or trace metals). This generates an acyl radical, which reacts with atmospheric oxygen to form a peracid. The peracid then reacts with another equivalent of aldehyde to produce two equivalents of carboxylic acid.
Electrophilic Hydration
The C9 position is adjacent to the bridgehead nitrogen (N5). The inductive withdrawal of the nitrogen makes the aldehyde carbon highly electrophilic. In the presence of atmospheric moisture, it reversibly forms a gem-diol (hydrate) . While reversible, this disrupts stoichiometry and can complicate crystallization.
Visualization: Autoxidation Cascade
The following diagram details the radical chain mechanism responsible for the conversion of your aldehyde to its acid form.
Figure 1: Radical autoxidation pathway. Note that one molecule of peracid converts a second molecule of aldehyde into acid, accelerating the degradation exponentially.
Module 2: Storage Protocol (The "How")
Do not rely on standard refrigeration. The following SOP is required to maintain >98% purity over 6+ months.
Equipment Required[2][3][4][5][6][7]
-
Schlenk line or Nitrogen/Argon source
-
Parafilm M® and Teflon tape
-
Desiccator with active desiccant (e.g., P2O5 or Drierite)
-
Amber glass vials (borosilicate)
Step-by-Step SOP
| Phase | Action | Technical Rationale |
| 1. Isolation | Evaporate solvent completely. If an oil persists, co-evaporate with dry toluene or dichloromethane. | Residual chlorinated solvents can generate HCl over time, catalyzing decomposition. |
| 2. Inerting | Flush the vial with Argon (preferred over N2 due to density) for 60 seconds. Cap immediately. | Argon is heavier than air and forms a "blanket" over the solid, whereas N2 mixes more easily with air. |
| 3. Sealing | Wrap the cap threads with Teflon tape before closing. Wrap the exterior with Parafilm. | Teflon prevents oxygen diffusion through the thread gap; Parafilm acts as a secondary barrier. |
| 4. Environment | Place the vial inside a secondary container (desiccator or jar) containing desiccant. | Prevents hydration. The secondary container protects against moisture if the freezer fails. |
| 5. Temperature | Store at -20°C . | Kinetic suppression of the radical initiation step. |
Critical Handling Rule: The "Warm-Up"
NEVER open a cold vial immediately upon removal from the freezer.
-
The Issue: Cold glass condenses atmospheric water vapor instantly. This water mixes with your aldehyde, leading to hydrate formation.
-
The Fix: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
Module 3: Recovery & Purification (The "Fix")
If your sample has already degraded (indicated by a broad OH peak >10 ppm in NMR or a sticky texture), you can recover the pure aldehyde using the Bisulfite Adduct Method . This relies on the fact that the aldehyde forms a water-soluble salt, while impurities (dimers, polymers) remain organic-soluble.
Bisulfite Purification Protocol
-
Solubilization: Dissolve crude material in a minimal amount of Ethyl Acetate (EtOAc).
-
Adduct Formation: Add 3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3). Vigorously stir/shake for 30 minutes.
-
Observation: A precipitate may form, or the aldehyde will migrate to the aqueous layer.
-
-
Washing: Separate layers. Keep the Aqueous Layer (contains aldehyde-bisulfite adduct).[2] Discard the organic layer (contains non-aldehyde impurities).
-
Optional: Wash the aqueous layer once with fresh EtOAc to remove trace organic impurities.
-
-
Regeneration: Adjust the aqueous layer to pH 10-12 using 10% Sodium Carbonate (Na2CO3) or NaOH.
-
Caution: Do this in the presence of fresh EtOAc. As the pH rises, the adduct collapses, regenerating the aldehyde which extracts back into the organic phase.
-
-
Isolation: Separate the organic layer, dry over MgSO4, filter, and concentrate.
Module 4: Troubleshooting & FAQs
Q1: My yellow solid has turned into a reddish-brown gum. Is it usable?
Diagnosis: Polymerization/Oxidation. Answer: Likely not without purification. The color change indicates the formation of conjugated oligomers or N-oxides. Run a TLC; if the baseline is streaky, perform the Bisulfite Purification (Module 3).
Q2: The 1H NMR shows the aldehyde proton (9-10 ppm) is small, but there is a new peak at ~6.0 ppm.
Diagnosis: Acetal or Hemiacetal formation. Answer: Did you use methanol or ethanol for recrystallization? Electron-deficient aldehydes react with alcohols to form hemiacetals (R-CH(OH)(OR')).
-
Fix: Reflux in wet acetonitrile with a trace of acid to hydrolyze it back to the aldehyde, or simply recrystallize from a non-nucleophilic solvent like Toluene/Hexane.
Q3: Why does the melting point decrease after one week in the fridge?
Diagnosis: Water absorption (Hydration). Answer: Heterocyclic aldehydes can form gem-diols (R-CH(OH)2). This depresses the melting point.
-
Test: Dry a small sample under high vacuum (0.1 mmHg) with P2O5 for 4 hours. If the MP returns to normal, it was just water.
Decision Tree: Storage Strategy
Use this workflow to determine the necessary rigor of your storage.
Figure 2: Decision matrix for storage conditions based on experimental timeline.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of aldehydes via bisulfite).
-
Boucher, M. M., et al. (2017).[2][3] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2][3][4] Organic Process Research & Development, 21(9), 1394–1403.[2] (Validation of bisulfite extraction protocols).
-
Santhosh Kumar, G., et al. (2015).[5] Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity.[5] Chemical and Pharmaceutical Bulletin, 63(8), 584-590.[5] (Context on synthesis and handling of pyrido-pyrimidine intermediates). [5]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for handling air-sensitive heterocyclic aldehydes).
Sources
solubility issues of pyrido[1,2-a]pyrimidine-9-carbaldehyde in DMSO
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrido[1,2-a]pyrimidine-9-carbaldehyde in Dimethyl Sulfoxide (DMSO). We will move beyond simple procedural steps to explore the underlying chemical principles governing these issues, ensuring you can make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the dissolution of pyrido[1,2-a]pyrimidine-9-carbaldehyde.
Q1: My pyrido[1,2-a]pyrimidine-9-carbaldehyde powder is not dissolving in DMSO at room temperature, even with vortexing. What is the immediate next step?
A: This is a common challenge with complex heterocyclic compounds. The first step is to apply gentle, controlled energy. We recommend warming the solution to 37°C for a brief period (5-10 minutes) while continuing to vortex.[1][2] This modest increase in temperature often provides the necessary energy to overcome the crystal lattice energy of the solid without significantly risking thermal degradation. If particulates remain, proceed to the sonication protocol outlined in Part 3.
Q2: I successfully dissolved the compound and stored my stock solution at -20°C. Now, I see a precipitate. Why did this happen and is my stock solution unusable?
A: Precipitate formation upon storage is typically due to two synergistic factors: water absorption and freeze-thaw cycles.[3][4][5][6] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of absorbed water can dramatically decrease the solubility of many organic compounds.[3][4] Repeated freeze-thaw cycles exacerbate this issue, promoting the formation of less soluble crystalline structures.[6]
Your stock is likely still viable. It will need to be re-dissolved completely before use. Follow the assisted dissolution protocol (heating and/or sonication) in Part 3. To prevent this, always aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles and handle it in a low-humidity environment.[1]
Q3: I'm concerned about the stability of the aldehyde group on my compound. Can heating in DMSO cause degradation?
A: This is an excellent and critical question. Yes, there is a potential for degradation. DMSO is not just a solvent; it can also act as a mild oxidant, particularly at elevated temperatures or in the presence of acid/base catalysts.[7][8] Aldehydes can be sensitive to oxidation. While gentle warming to 37-40°C is generally safe for short periods, boiling DMSO (189°C) or prolonged heating can lead to decomposition reactions.[7][9][10] One such reaction is the Kornblum oxidation, where a primary halide is oxidized to an aldehyde by DMSO; related pathways could potentially affect an existing aldehyde.[11] We strongly advise against aggressive heating. Always use the lowest effective temperature for the shortest possible time.
Q4: When preparing a stock solution, how do I know if I've reached the solubility limit?
A: The true thermodynamic solubility limit is reached when solid compound remains in equilibrium with the saturated solution. In a practical lab setting, if you observe a persistent haze, cloudiness, or visible microcrystals after applying assisted dissolution methods (e.g., 30 minutes of sonication and gentle warming), you have likely exceeded the compound's kinetic solubility under those conditions. It is crucial for experimental accuracy not to use supersaturated or partially dissolved solutions, as this leads to variable and unreliable data in downstream assays.[12] We recommend preparing stock solutions at a concentration known to be soluble (e.g., 10 mM) and then performing serial dilutions.
Part 2: In-Depth Troubleshooting Guide
When standard methods fail, a more systematic approach is required. This guide provides a logical workflow to address persistent solubility issues.
Troubleshooting Workflow Diagram
Caption: Step-by-step workflow for dissolving pyrido[1,2-a]pyrimidine-9-carbaldehyde in DMSO.
Troubleshooting Steps & Explanations
| Step | Action | Scientific Rationale |
| 1. Initial Assessment | Add DMSO to pre-weighed compound. Vortex vigorously for 5 minutes at room temperature. | This provides mechanical energy to break apart powder aggregates and initiate the dissolution process. For many compounds, this is sufficient. |
| 2. Gentle Thermal Assistance | Place the vial in a 37°C water bath or heating block for 10-15 minutes. Vortex intermittently. | Increasing the temperature enhances the kinetic energy of both solvent and solute molecules, increasing the dissolution rate. 37°C is a safe starting point that balances efficacy with minimal risk of degradation.[1] |
| 3. High-Energy Input (Sonication) | Place the sealed vial in a bath sonicator. Sonicate for 15-30 minutes. Ensure the water in the bath does not become excessively hot. | Sonication uses high-frequency sound waves to create and collapse microscopic bubbles (cavitation).[13] This process generates intense localized energy, which is highly effective at breaking down stubborn crystal structures and enhancing dissolution, often succeeding where heating alone fails.[4][13][14] |
| 4. Re-evaluation & Final Decision | After sonication, allow the solution to return to room temperature and inspect carefully against a bright light for any remaining particulates or haze. | If the solution is clear, the dissolution was successful. If not, you have likely surpassed the solubility limit. At this point, further application of energy is unlikely to help and may increase degradation risk. The most logical next step is to remake the solution at a lower concentration. |
Factors That Negatively Impact DMSO Stock Stability
Caption: Key environmental factors that can lead to precipitation and degradation of stock solutions.
Part 3: Standard Operating Protocols
Follow these validated protocols to ensure consistency and maximize the integrity of your compound solutions.
Protocol 1: Assisted Dissolution of Pyrido[1,2-a]pyrimidine-9-carbaldehyde
-
Preparation: Weigh the desired mass of pyrido[1,2-a]pyrimidine-9-carbaldehyde into a clean, dry glass vial compatible with your intended use. Use an analytical balance for accuracy.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM). It is critical to use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored to minimize water content.[3][4]
-
Initial Mixing: Cap the vial securely and vortex at maximum speed for 2-3 minutes.
-
Visual Inspection: Check for undissolved material. If the solution is not perfectly clear, proceed to the next step.
-
Thermal & Mechanical Agitation: Place the vial in a sonicator bath pre-warmed to 37°C. Sonicate for 15 minutes. Remove the vial and vortex for 1 minute.
-
Final Assessment: Inspect the solution again. If it is still not clear, repeat Step 5 for an additional 15 minutes. If clarity is not achieved after a total of 30-45 minutes of combined heating and sonication, it is advised to discard and prepare a new, more dilute stock.
Protocol 2: Best Practices for DMSO Stock Solution Storage
-
Aliquotting: Immediately after successful dissolution, divide the stock solution into single-use aliquots in small, tightly sealed vials (e.g., polypropylene microcentrifuge tubes or glass vials with PTFE-lined caps). The volume of each aliquot should be sufficient for one experiment.
-
Inert Gas Overlay (Optional but Recommended): For maximum stability, gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen before capping. This displaces oxygen and moisture, further protecting the compound.
-
Labeling: Clearly label each vial with the compound name, concentration, date, and solvent (DMSO).
-
Storage: Store the aliquots in a light-blocking container at -20°C or -80°C. Long-term storage at room temperature is not recommended, as significant compound loss can occur over months.[15][16]
-
Usage: When needed, remove a single aliquot and allow it to thaw completely to room temperature before opening the cap. This prevents condensation of atmospheric moisture into the cold solution.[17] Discard any unused portion of the aliquot; do not refreeze it.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
- ChemDiv. (n.d.). Applications of DMSO.
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. Retrieved from [Link]
- Unspecified Author. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Unspecified Author. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Ingenta Connect. Retrieved from [Link]
- CymitQuimica. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 2-chloro-9-methyl-4-oxo-.
- Hielscher Ultrasonics. (2020, April 21). Improved Remdesivir Solubility by Sonication.
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- Unspecified Author. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Selleckchem.com. (n.d.). Frequently Asked Questions.
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
- Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- PubChemLite. (n.d.). 4-oxo-4h-pyrido[1,2-a]pyrimidine-9-carbaldehyde (C9H6N2O2).
-
PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
- Scientific Research Publishing. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.
- Unspecified Author. (2000, July 31). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions.
- ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- Rohrs, B. R. (2001, August). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.
- ResearchGate. (2026, February 9). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.
- MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
-
PMC - NIH. (2022, December 2). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]
- Unspecified Author. (2021, February 10). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog.
- MedCrave online. (2017, April 25). Solubility: A speed‒breaker on the drug discovery highway.
- ACS Publications. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
-
PubMed. (2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]
- ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- Unspecified Author. (n.d.). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and.
- ACS Publications. (2020, August 20). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO.
- ResearchGate. (2025, August 7). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions.
-
PubMed. (n.d.). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Retrieved from [Link]
-
PubMed. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 6. ziath.com [ziath.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl sulfoxide [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 14. hielscher.com [hielscher.com]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
stability of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde in aqueous media
Subject: Aqueous Stability Profile & Handling Guidelines
Executive Summary
You are likely accessing this guide because you have observed inconsistent HPLC data, "disappearing" starting material, or unexpected polarity shifts when working with 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde (Structure 1 ) in aqueous buffers.
This molecule is not merely an aldehyde; it is an electron-deficient heterocyclic aldehyde. Its stability profile is governed by two competing mechanisms: reversible nucleophilic hydration (fast, invisible to some detectors) and irreversible oxidation (slow, permanent). This guide provides the mechanistic insight and protocols required to stabilize this intermediate during synthesis and biological assay.
Part 1: The Mechanistic Landscape
To troubleshoot effectively, you must understand that in water, Compound 1 exists in a dynamic equilibrium.
1. The Gem-Diol Trap (Reversible Hydration)
Unlike simple benzaldehydes, the pyrido[1,2-a]pyrimidine core is electron-withdrawing. The positively charged character of the bridgehead nitrogen (via resonance) pulls electron density from the 9-position.
-
Effect: The carbonyl carbon becomes highly electrophilic.[1]
-
Result: In the presence of water, it rapidly forms a gem-diol (hydrate) .
-
Observation: The gem-diol is much more polar than the aldehyde. On reverse-phase HPLC, this often manifests as peak broadening, peak splitting, or a shift to the solvent front, often mistaken for "degradation."
2. The Oxidative Drift (Irreversible)
The aldehyde is susceptible to autoxidation to the corresponding carboxylic acid (4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid), particularly in basic buffers or in the presence of trace transition metals.
3. Ring Hydrolysis (pH Dependent)
The pyrimidinone ring is generally stable at neutral pH (6.0–7.5). However, at pH > 9, hydroxide ions can attack the bridgehead or the carbonyl at position 4, leading to ring-opening (retro-Michael type or hydrolytic cleavage).
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the kinetic and thermodynamic fate of the molecule in aqueous media.
Figure 1: Reaction network showing the reversible hydration equilibrium (green) and irreversible degradation pathways (red/grey).
Part 3: Troubleshooting Guide (Q&A)
Scenario A: HPLC Anomalies
Q: I injected a pure sample, but I see two peaks in my LC-MS. Is my compound impure? A: Not necessarily. You are likely observing the Aldehyde-Hydrate Equilibrium .
-
Mechanism: In aqueous mobile phases (e.g., H2O/MeCN + 0.1% Formic Acid), the aldehyde and gem-diol may separate if the interconversion rate is slow on the chromatographic timescale.
-
Diagnostic Test: Re-run the sample using a non-aqueous mobile phase (e.g., Normal Phase or Hexane/IPA) if possible, or increase the column temperature to 40°C–50°C. Higher temperatures increase the interconversion rate, often coalescing the split peaks into a single average peak.
Q: My sample "disappeared" after sitting in buffer for 4 hours. A: Check the solvent front.
-
Cause: The gem-diol is highly polar. If your gradient starts at 5-10% organic, the hydrate may elute in the void volume.
-
Solution: Derivatize a small aliquot with 2,4-dinitrophenylhydrazine (2,4-DNPH). If the precipitate forms immediately, your aldehyde is chemically intact but physically masked by hydration.
Scenario B: Synthesis & Storage
Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with caveats.
-
Risk: DMSO is hygroscopic. Absorbed water will shift the equilibrium toward the hydrate over time.
-
Recommendation: Store as a solid under Argon. If solution storage is mandatory, use anhydrous DMSO over molecular sieves and store in single-use aliquots to prevent freeze-thaw moisture introduction.
Q: I need to perform a reductive amination in water. How do I prevent hydrolysis? A: Speed is key.
-
Protocol: Do not "pre-equilibrate" the aldehyde in buffer. Add the amine and reducing agent (e.g., STAB) immediately. The imine formation (Schiff base) competes favorably with hydration if the amine is a good nucleophile.
Part 4: Validated Stability Protocol
Use this protocol to determine the half-life (
Materials
-
Stock Solution: 10 mM in anhydrous DMSO (freshly prepared).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard: Caffeine (chemically inert, distinct UV profile).
Workflow
-
Preparation: Spike the Stock Solution into PBS to reach a final concentration of 50 µM (0.5% DMSO final).
-
Incubation: Hold at 25°C (or 37°C for biological relevance) in a sealed, amber glass vial.
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120, 240 mins.
-
Quench: Dilute 1:1 with cold Acetonitrile . Crucial Step: The high organic content shifts the equilibrium back to the aldehyde form and precipitates salts.
-
-
Analysis: Analyze via HPLC-UV (254 nm).
Data Interpretation Table
| Observation | Diagnosis | Remediation |
| Loss of Area > 10% in 1h | Rapid Oxidation | Degas buffers; add 100 µM EDTA to chelate metals. |
| New Peak (Early Eluting) | Gem-Diol Formation | Quantify sum of Peak A + Peak B. If sum is constant, compound is stable. |
| New Peak (Late Eluting) | Dimerization/Aldol | Reduce concentration; check pH (avoid basic conditions). |
References & Authority
-
Pyrido[1,2-a]pyrimidine Synthesis & Scaffold Properties:
-
Aldehyde Hydration Equilibrium (General Mechanism):
-
Analysis of Heterocyclic Aldehydes:
-
Hydrolysis of Fused Pyrimidines:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. PubChemLite - 4-oxo-4h-pyrido[1,2-a]pyrimidine-9-carbaldehyde (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in Vilsmeier formylation of pyridopyrimidines
Topic: Minimizing Side Reactions in Vilsmeier-Haack Formylation Ticket ID: VH-PYR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Workflow
Before modifying your protocol, identify your specific failure mode. The Vilsmeier-Haack reaction on electron-deficient heterocycles like pyridopyrimidines is notoriously sensitive. The competition between C-formylation (desired), chlorination (often undesired), and polymerization defines your yield.
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.
Critical Mechanism Analysis: The "Chloro-Vilsmeier" Trap
To minimize side reactions, you must understand that POCl₃ is not just a dehydrating agent; it is a chlorinating agent.
When applying Vilsmeier conditions to pyridopyrimidines (which often exist in lactam-lactim tautomeric equilibrium), two pathways compete:
-
Pathway A (C-Formylation): The Vilsmeier reagent attacks an electron-rich carbon.[1][2][3][4][5]
-
Pathway B (O-Activation/Chlorination): The reagent attacks the amide oxygen (lactam), converting it to a chloro-intermediate.
The Causality of Failure: Pyridopyrimidines are electron-deficient. This makes Pathway A (Formylation) slow. Conversely, the nitrogen lone pair facilitates Pathway B. If your target is a formylated lactam, standard Vilsmeier conditions will almost always yield the chloro-aldehyde or chloro-derivative instead.
Figure 2: Kinetic competition between formylation and chlorination pathways.
Troubleshooting Guide (Q&A)
Issue: Chlorination vs. Formylation
Q: I am trying to formylate 4-hydroxy-pyridopyrimidine, but I keep isolating the 4-chloro derivative. How do I stop this? A: You are fighting the inherent nature of POCl₃. The "hydroxy" group is actually a lactam (C=O), which reacts avidly with POCl₃ to form a chloro-imine.
-
The Fix: You cannot easily prevent this with POCl₃.
-
Option 1 (Strategic): Accept the chlorination. The chloro-group is a versatile handle for SNAr reactions later.
-
Option 2 (Reagent Switch): If you must retain the oxygen, switch from POCl₃ to Oxalyl Chloride or TFAA (Trifluoroacetic anhydride) with DMF. These generate the Vilsmeier iminium salt without the aggressive chlorinating power of phosphorous species at high temperatures [1].
-
Issue: Tarry/Black Polymerization
Q: The reaction turns into a black sludge upon heating. What is happening? A: This is "Thermal Runaway Polymerization." Pyridopyrimidines are basic; they can polymerize under the harsh acidic conditions generated by HCl release.
-
The Fix:
-
Solvent Dilution: Do not run neat in DMF. Use 1,2-Dichloroethane (DCE) or DCM as a solvent. This acts as a heat sink.
-
Stepwise Addition: Generate the Vilsmeier reagent first at 0°C, stir for 30 mins, then add the substrate solution dropwise. Never mix all reagents at room temperature [2].
-
Issue: Dangerous Workup
Q: When I add water to quench, the flask erupts. How do I manage the exotherm? A: The hydrolysis of excess Vilsmeier reagent generates massive amounts of HCl and heat.
-
The Fix (Buffered Quench): Never quench with pure water.
-
Pour the reaction mixture slowly into a vigorously stirred solution of 2M Sodium Acetate (NaOAc) or saturated Sodium Bicarbonate at 0°C.
-
This buffers the pH immediately, preventing acid-catalyzed degradation of your product and controlling the thermal release [3].
-
Optimized Protocol: The "Buffered Control" Method
This protocol prioritizes selectivity and safety over speed.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Substrate | 1.0 | Reactant | Dry thoroughly before use. |
| DMF | 3.0 - 5.0 | Reagent/Solvent | Anhydrous is critical. |
| POCl₃ | 1.1 - 1.2 | Reagent | Limiting reagent to minimize side reactions. |
| 1,2-DCE | (Solvent) | Solvent | Diluent to control heat (5-10 mL per g). |
Step-by-Step Procedure
-
Reagent Formation (The "Cold Start"):
-
In a flame-dried flask under Argon, charge Anhydrous DMF and 1,2-DCE.
-
Cool to 0°C (Ice/Salt bath).
-
Add POCl₃ dropwise over 15 minutes. Do not let internal temp rise above 5°C.
-
Stir at 0°C for 30 minutes. A white precipitate (Vilsmeier salt) may form.[6]
-
-
Substrate Addition:
-
Dissolve the pyridopyrimidine in a minimum volume of DCE/DMF.
-
Add this solution dropwise to the Vilsmeier reagent at 0°C.[6]
-
-
Controlled Heating:
-
Allow the mixture to warm to Room Temperature (RT).
-
Monitor by TLC/LCMS.
-
Only if no reaction occurs: Heat to 60°C. Do not exceed 80°C for pyridopyrimidines, as ring opening becomes prevalent [4].
-
-
Buffered Quench (Critical Step):
-
Prepare a beaker with crushed ice and Sodium Acetate (3 eq) .
-
Pour the reaction mixture slowly onto the ice/buffer slurry with vigorous stirring.
-
Adjust pH to ~7.0 before extraction.[7]
-
References
-
Jones, G., & Stanforth, S. P. (2000).[2][8] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. [Link]
-
Mettler Toledo. (2024). Thermal Hazards of the Vilsmeier-Haack Reaction. Process Safety Applications. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic aspects of fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
optimizing reaction temperature for pyrido[1,2-a]pyrimidine condensation
Technical Support Center: Thermal Optimization for Pyrido[1,2-a]pyrimidine Synthesis
Current Status: Online 🟢 Ticket ID: PYR-COND-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The condensation of 2-aminopyridines with 1,3-dicarbonyls (or their equivalents) to form pyrido[1,2-a]pyrimidines is a reaction governed strictly by thermal energy management . Users frequently encounter three failure modes:
-
Regioisomeric mixtures (Kinetic vs. Thermodynamic control).
-
Incomplete cyclization (Isolation of the intermediate Schiff base or enamine).
-
Thermal degradation (Tarring/Polymerization) during high-temperature melt fusion.
This guide replaces "trial and error" with a mechanistic approach to temperature optimization.
Module 1: The Temperature-Regioselectivity Nexus
User Query: "I am reacting 2-aminopyridine with ethyl acetoacetate. Why does my LCMS show two peaks with the same mass but different retention times?"
Technical Diagnosis:
You are observing regioisomerism driven by competing reaction pathways. The condensation involves two electrophilic sites on the
-
Kinetic Control (Low Temp, <80°C): The exocyclic amine (harder nucleophile) attacks the ketone (more electrophilic carbon). This forms the Schiff base intermediate . If cyclization occurs rapidly here, you form the 4-methyl-2-one isomer (depending on specific substituents).
-
Thermodynamic Control (High Temp, >120°C): The reaction becomes reversible. The system equilibrates to the most stable conjugated system. Often, this favors the attack of the ring nitrogen on the ester or rearrangement to the thermodynamically stable isomer (often the 2-methyl-4-one derivative).
Optimization Strategy:
-
To lock the Kinetic Product: Use ethanol reflux (78°C) with a catalytic base (piperidine). Do not overheat.
-
To lock the Thermodynamic Product: Use a high-boiling solvent (Dowtherm A or Diphenyl ether) at 200°C+ or Polyphosphoric Acid (PPA) at 120°C to force equilibrium.
Module 2: Microwave vs. Conventional Heating
User Query: "My reflux in ethanol takes 24 hours and yields are poor (40%). Can I use microwave irradiation?"
Technical Diagnosis: Yes. Conventional reflux is often insufficient to overcome the activation energy for the final cyclization step (elimination of water/alcohol), leading to "stalled" intermediates. Microwave (MW) irradiation provides dielectric heating , directly coupling with the polar transition state.
Comparative Data: Synthesis of Pyrido[1,2-a]pyrimidine Derivatives Data aggregated from comparative studies (e.g., Abdolmohammadi et al., 2012)
| Parameter | Conventional Reflux (Method A) | Microwave Assisted (Method B) | Impact |
| Solvent | Ethanol / Acetic Acid | DMF / Water / Solvent-Free | MW allows "greener" or higher bp solvents. |
| Temperature | 80°C - 118°C | 120°C - 140°C (Internal) | Higher internal temp accelerates rate. |
| Time | 6 - 24 Hours | 2 - 10 Minutes | >90% reduction in process time. |
| Yield | 40% - 65% | 85% - 95% | Cleaner profile; less thermal degradation. |
| Purity | Requires Recrystallization | Often Precipitation-Pure | Reduced side-product formation. |
Module 3: Troubleshooting & Failure Analysis
User Query: "The reaction turns into a black tar/solid mass when I use PPA (Polyphosphoric Acid). What went wrong?"
Technical Diagnosis: This is a heat transfer failure . PPA is highly viscous. If you heat a PPA mixture rapidly to >100°C, the local temperature at the flask wall exceeds the decomposition point of the organic amine before the bulk mixture reacts.
Corrective Action:
-
Pre-mixing: Mix the amine and ester before adding PPA.
-
Ramp Rate: Heat to 60°C first, stir until homogenous, then ramp to 120°C.
-
Alternative: Switch to Eaton’s Reagent (7.7 wt%
in methanesulfonic acid). It is less viscous and allows lower temperature cyclization (RT to 50°C).
Visualizing the Pathway
The following diagram illustrates the critical temperature decision points in the reaction mechanism.
Caption: Figure 1. Temperature-dependent divergence of reaction pathways. Low temperatures favor kinetic trapping; high temperatures drive thermodynamic equilibrium.
Standard Operating Protocols (SOPs)
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: High throughput, library generation, difficult substrates.
-
Stoichiometry: Mix 2-aminopyridine (1.0 equiv) and
-keto ester/aldehyde (1.2 equiv) in a microwave vial. -
Catalyst/Solvent: Add DMF (2 mL per mmol) and catalytic
(10 mol%) or simply use glacial acetic acid as solvent. -
Irradiation:
-
Set Power: 250 W (Dynamic mode).
-
Set Max Temp: 130°C .
-
Hold Time: 5 minutes .
-
-
Workup: Pour hot reaction mixture onto crushed ice. The pyrido[1,2-a]pyrimidine usually precipitates as a solid. Filter and wash with cold water.
Protocol B: Classical Thermal Cyclization (PPA Method)
Best for: Large scale, solvent-free requirements.
-
Preparation: In a round-bottom flask, mix 2-aminopyridine (10 mmol) and the
-keto ester (10 mmol). -
Acid Addition: Add Polyphosphoric Acid (PPA) (5 g) at room temperature. Stir manually with a glass rod to ensure wetting.
-
Staged Heating:
-
Heat oil bath to 80°C for 30 mins (homogenization).
-
Increase temp to 120°C for 2-3 hours. Monitor via TLC (eluent: EtOAc/Hexane).
-
-
Quench: Cool to 60°C. Add crushed ice/water slowly (exothermic!). Neutralize with 10% NaOH or
to pH 7-8. -
Isolation: Extract with Chloroform (
mL) or filter the precipitate if solid forms.
References
-
Microwave-Assisted Synthesis Optimization: Abdolmohammadi, S. & Balalaie, S. (2012).[1] "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media." International Journal of Organic Chemistry.
-
Mechanism & Regioselectivity: Toche, R. B., et al. (2008). "New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines." Hindawi / ResearchGate.
-
General Microwave Methodology: Kabri, Y., et al. (2002). "Microwave-assisted reactions: Part 2 One-pot synthesis of pyrimido[1,2-a]pyrimidines." Green Chemistry.
- Kinetics of Condensation: Paudler, W. W. & Blewitt, H. L. (1965). "The Reaction of 2-Aminopyridine with Ethyl Acetoacetate." Journal of Organic Chemistry. (Foundational text for the kinetic/thermodynamic isomerism).
Sources
Technical Support Center: Purification of Crude 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde (CAS: 1353878-06-4). This document provides troubleshooting advice and detailed protocols to achieve high purity of this key heterocyclic intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde.
Q1: What are the likely impurities in my crude 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde?
A1: Without a specific synthetic route, predicting the exact impurities is challenging. However, based on common synthetic pathways for related pyridopyrimidine derivatives, likely impurities include:
-
Unreacted Starting Materials: Such as substituted 2-aminopyridines and various cyclization reagents.
-
Side-Reaction Products: Including isomers, over-alkylated or over-acylated products, and hydrolyzed intermediates.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation Products: The aldehyde functionality can be susceptible to oxidation or other transformations under harsh conditions.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily or deeply colored crude product often indicates the presence of significant impurities. A preliminary purification step is recommended before attempting more refined methods like column chromatography or recrystallization.
-
Solvent Trituration/Washing: This is the first line of defense. The goal is to find a solvent that dissolves the impurities while leaving your target compound as a solid.
-
Recommended Solvents to Screen: Start with non-polar solvents like hexanes or diethyl ether to remove non-polar impurities. If the product remains oily, try slightly more polar solvents like ethyl acetate or dichloromethane.
-
Procedure: Add the solvent to your crude material, stir or sonicate vigorously, and then decant or filter the liquid. Repeat this process until the solvent runs clear and the product appears more crystalline.
-
Q3: I am struggling to find a suitable solvent system for recrystallization. What should I do?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Troubleshooting "Oiling Out": If your compound "oils out" (separates as a liquid instead of forming crystals) upon cooling, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try adding a co-solvent (an "anti-solvent" in which your compound is less soluble) to the hot solution or scratching the inside of the flask with a glass rod to induce crystallization.
Q4: How do I choose the right conditions for column chromatography?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for developing a column chromatography method.
-
Stationary Phase: For many pyridopyrimidine derivatives, standard silica gel is a good starting point.
-
Mobile Phase Selection: The goal is to find a solvent system that provides good separation between your target compound and its impurities, with a retention factor (Rƒ) of approximately 0.2-0.4 for your product.[1]
-
Common Solvent Systems: Start with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Gradient Elution: If a single solvent mixture does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) is recommended.
-
Q5: My purified compound still shows impurities by ¹H NMR. What are my options?
A5: If minor impurities persist after initial purification, a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
HPLC Method Development: Start with an analytical HPLC to develop a separation method.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically effective.
-
-
Scale-Up: Once a good separation is achieved on the analytical scale, the method can be scaled up to a preparative HPLC system for purification of larger quantities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of crude 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde. The choice of solvent is critical and should be determined by preliminary solubility tests.
-
Solvent Selection: In a small test tube, add a few milligrams of the crude material and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the material.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a step-by-step guide for purifying the target compound using silica gel flash chromatography.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for pyridopyrimidine derivatives is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Carefully pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. If a gradient is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for the 4-oxo-4H-pyrido[1,2-a]pyrimidine Core
| Proton Position | Typical Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| H-2 | 8.5 - 9.0 | s |
| H-6 | 9.0 - 9.3 | d or ddd |
| H-7 | 7.0 - 7.3 | t or ddd |
| H-8 | 7.5 - 7.8 | t or ddd |
Note: The chemical shift of the aldehyde proton at the 9-position is expected to be in the range of 9.5 - 10.5 ppm. The exact chemical shifts and coupling constants will be influenced by the substitution pattern and the solvent used. Data is based on similar structures found in the literature.[1]
Visualizations
Diagram 1: General Workflow for the Purification of Crude 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Caption: A decision-making workflow for purifying the target compound.
Diagram 2: Logic for Selecting a Purification Method
Caption: Logic for choosing a purification method based on initial crude purity.
References
-
K. A. K. K. V. Kumar, V. D. P. K. Kumar, U. A. Kshirsagar, Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts, The Journal of Organic Chemistry, 2020 , 85(2), 765-778. [Link]
Sources
resolving regioselectivity issues in pyrido[1,2-a]pyrimidine functionalization
Welcome to the Pyrido[1,2-a]pyrimidine Technical Support Hub .
As a Senior Application Scientist, I have structured this guide to address the most persistent regioselectivity challenges encountered with this bicyclic scaffold. Unlike simple pyrimidines, the pyrido[1,2-a]pyrimidine fused system possesses a bridgehead nitrogen (
This guide moves beyond basic synthesis to the causality of regiocontrol: why your reaction targets C-4 but hits C-2, or why electrophiles prefer C-3.
Part 1: The Diagnostic Matrix (Reactivity Map)
Before troubleshooting, verify your target site against the intrinsic electronic bias of the scaffold. The bridgehead nitrogen (
Figure 1: Intrinsic reactivity bias of the pyrido[1,2-a]pyrimidine core.
Part 2: Troubleshooting Nucleophilic Substitution (SNAr)
The Issue: You are reacting a 2,4-dichloro-pyrido[1,2-a]pyrimidine with a nucleophile, expecting substitution at C-4 , but you observe a mixture or exclusive C-2 substitution.
Mechanism & Causality
In the absence of external factors, C-4 is the kinetic product . The bridgehead nitrogen (
Diagnostic Guide: Why did my Regioselectivity Flip?
| Variable | Observation | Root Cause | Solution |
| Nucleophile | Alkoxides (RO⁻) favor C-2 | Coordination Effect: Alkoxides often coordinate to the acidic proton or substituents at C-2 (if present, e.g., sulfones) or exploit the "harder" electrophilic character of C-2. | Switch to amines or thiols to restore C-4 selectivity. |
| Sterics | Tertiary Amines favor C-2 | Steric Clash: The peri-hydrogen at C-5 creates steric hindrance for bulky nucleophiles attacking C-4. | Use less sterically hindered amines or increase temperature to overcome the C-4 barrier (thermodynamic control). |
| Substituents | C-6 EDG favors C-2 | Electronic Perturbation: An electron-donating group (OMe, NHMe) at C-6 increases electron density at C-4 via resonance, deactivating it. | Convert C-6 to an electron-withdrawing group (EWG) prior to SNAr if possible. |
Protocol: Restoring C-4 Selectivity
Use this protocol for standard amine displacements.
-
Substrate: 2,4-dichloropyrido[1,2-a]pyrimidine (1.0 eq).
-
Solvent: THF or DMF (Aprotic polar is critical to separate ion pairs).
-
Base: DIPEA (1.2 eq). Avoid inorganic bases if solubility is poor.
-
Temperature: 0°C to RT .
-
Critical Note: Low temperature favors the kinetic product (C-4). Heating (>60°C) may promote equilibration or C-2 attack if C-4 is reversible.
-
-
Monitoring: Check TLC/LCMS at 15 min. C-4 substitution is typically rapid.
Part 3: Resolving Electrophilic Functionalization (SEAr)
The Issue: You are attempting to halogenate or nitrate the ring, but the reaction is sluggish or yields complex mixtures involving the pyridine ring (C-7/C-9).
Mechanism & Causality
The bridgehead nitrogen (
Workflow: C-3 Functionalization Strategy
Figure 2: Decision tree for electrophilic attack. C-3 is the "enamine" sweet spot.
Protocol: Regioselective C-3 Bromination
Valid for 4H-pyrido[1,2-a]pyrimidin-4-ones.
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: Acetonitrile (MeCN) or DCM.
-
Why: MeCN stabilizes the polar transition state without participating as a nucleophile.
-
-
Conditions: Stir at RT for 1-2 hours.
-
Troubleshooting:
-
No Reaction? Add 5 mol% catalytic acid (AcOH or TFA) to activate the NBS.
-
Over-bromination? Ensure strict stoichiometry. The product is less electron-rich than the starting material, so over-reaction is rare unless excess NBS is used.
-
Part 4: Advanced C-H Activation (Transition Metal Catalysis)
The Issue: You need to functionalize C-9 (ortho to bridgehead) or C-3 without pre-functionalization (halogens).
Insight: Palladium catalysis can bypass standard SEAr rules.
-
C-3 Alkenylation: Using
and (oxidant), you can couple acrylates directly to C-3.[1] This mimics the SEAr preference (electronic control). -
C-9 Activation: Requires a Directing Group (DG) at C-2 or specific ligand control to force the metal to the C-9 position (steric/coordination control).
Key Reference Data:
-
Catalyst:
is standard. -
Oxidant: Air/Oxygen or
is required to regenerate Pd(II). -
Solvent: DMF or 1,4-Dioxane.
Part 5: Frequently Asked Questions (FAQs)
Q1: I am synthesizing the scaffold from 2-aminopyridine and a malonate. I get a mixture of the 2-one and 4-one isomers. How do I control this?
-
Answer: This is thermodynamically controlled.
-
4-one (Target): Use Dowtherm A or PPA at high temperatures (>200°C). The 4-one is generally the thermodynamic product.
-
2-one: Often kinetic; formed at lower temperatures or in solution-phase condensations without acid catalysis.
-
Tip: If you get the 2-hydroxy/2-one isomer, treating it with
yields the 2-chloro derivative, which can be chemically distinct from the 4-chloro.
-
Q2: Why does my 2,4-dichloro substrate decompose during SNAr with sodium ethoxide?
-
Answer: The pyrido[1,2-a]pyrimidine ring is susceptible to ring-opening at C-4 by hard nucleophiles like ethoxide, especially if the ring is electron-deficient.
-
Fix: Lower the temperature (-78°C to 0°C) or switch to a "softer" base/nucleophile combination (e.g., amine + tertiary amine base).
-
Q3: Can I selectively lithiate the ring?
-
Answer: Yes, but it is difficult. Lithiation typically occurs at C-2 (alpha to nitrogen) or C-9 (ortho to bridgehead) depending on directing groups. Without a DG, C-2 is the most acidic proton, but the species is unstable. Halogen-metal exchange (using a 2-bromo or 9-bromo precursor) is far more reliable than direct deprotonation.
References
-
Regioselectivity of SNAr in 2,4-Dichloropyrimidines (Applicable to Fused Systems)
- Source: WuXi AppTec, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
-
URL:
-
C-2 Selective Amin
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
-
Source:Journal of Organic Chemistry, 2015.[2]
-
URL:
-
Pd-Catalyzed C-3 Alkenylation (C-H Activ
-
Synthesis of Pyrido[1,2-a]pyrimidine Scaffolds
Sources
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to the FTIR Characteristic Peaks of the Aldehyde Group in Pyridopyrimidines
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, and the introduction of functional groups, such as an aldehyde, can significantly alter its biological activity. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, first-line analytical technique for confirming the presence of such functional groups. This guide provides an in-depth technical comparison of the characteristic FTIR peaks for an aldehyde group attached to a pyridopyrimidine ring system, offering field-proven insights and supporting experimental data from analogous compounds.
The Vibrational Signature of an Aldehyde: A Primer
Before delving into the specifics of the pyridopyrimidine scaffold, it is crucial to understand the fundamental vibrational modes of the aldehyde group (-CHO) in an organic molecule. Two distinct regions in the FTIR spectrum are of primary importance:
-
The Carbonyl (C=O) Stretch: This is typically one of the most intense absorptions in an infrared spectrum, arising from the stretching vibration of the carbon-oxygen double bond. For a saturated aliphatic aldehyde, this peak appears in the range of 1740-1720 cm⁻¹ . However, when the aldehyde is conjugated to an aromatic ring or a double bond, the delocalization of π-electrons weakens the C=O bond, causing a downward shift (a decrease in wavenumber) of this absorption to the 1710-1685 cm⁻¹ region.[1]
-
The Aldehydic C-H Stretch: This involves the stretching of the carbon-hydrogen bond of the formyl group. It is characterized by a pair of weak to medium intensity bands, often referred to as a "Fermi doublet," appearing in the range of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ . The lower wavenumber band, typically found around 2720 cm⁻¹ , is particularly diagnostic for aldehydes as few other absorptions appear in this region.[2][3]
The Influence of the Pyridopyrimidine Ring System
Comparative Analysis: Pyridinecarboxaldehydes as a Model
Pyridinecarboxaldehydes are excellent models for predicting the spectral characteristics of formyl-pyridopyrimidines. The pyridine ring is also an electron-withdrawing aromatic system, and its influence on the aldehyde group's vibrational frequencies provides a strong comparative baseline.
| Vibrational Mode | Saturated Aldehyde | Benzaldehyde | 3-Pyridinecarboxaldehyde | 4-Pyridinecarboxaldehyde | Predicted: Formyl-Pyridopyrimidine |
| C=O Stretch | 1740-1720 cm⁻¹ | ~1705 cm⁻¹ | ~1700 cm⁻¹ | ~1700 cm⁻¹ | 1690-1705 cm⁻¹ |
| Aldehydic C-H Stretch (lower band) | ~2720 cm⁻¹ | ~2745 cm⁻¹ | ~2730 cm⁻¹ | ~2730 cm⁻¹ | ~2720-2740 cm⁻¹ |
Note: The values for pyridinecarboxaldehydes are based on typical spectra and data from the NIST Chemistry WebBook.[4][5] The predicted values for formyl-pyridopyrimidine are an extrapolation based on these models.
The data for 3- and 4-pyridinecarboxaldehyde, where the aldehyde group is conjugated to the electron-withdrawing pyridine ring, show the C=O stretch at approximately 1700 cm⁻¹.[4][5] Given that the pyridopyrimidine system is even more electron-deficient than pyridine, it is reasonable to predict that the C=O stretching frequency for a formyl-pyridopyrimidine would be in a similar, or slightly lower, range of 1690-1705 cm⁻¹ .
The characteristic aldehydic C-H stretch, particularly the lower frequency band, is expected to be present in the 2720-2740 cm⁻¹ region, confirming the presence of the formyl proton.
In addition to the aldehyde-specific peaks, the FTIR spectrum of a formyl-pyridopyrimidine would also exhibit characteristic absorptions for the heterocyclic ring system itself. These typically include:
-
C=C and C=N stretching vibrations in the fingerprint region, between 1600 cm⁻¹ and 1450 cm⁻¹ .[6]
-
C-N stretching vibrations , which are usually found in the 1350-1200 cm⁻¹ range.[6]
Experimental Protocols for FTIR Analysis of Pyridopyrimidine Derivatives
To obtain high-quality, reproducible FTIR spectra of solid pyridopyrimidine derivatives, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Preparation
This traditional transmission method provides high-resolution spectra but requires careful sample preparation.
Step-by-Step Protocol:
-
Drying: Thoroughly dry spectroscopic grade KBr powder in an oven at ~105°C for at least one hour to remove any absorbed moisture, which can cause broad O-H bands around 3400 cm⁻¹ and 1640 cm⁻¹.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid pyridopyrimidine sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1%.
-
Grinding: Using a clean and dry agate mortar and pestle, grind the sample and KBr together for 3-5 minutes to create a fine, homogeneous powder. This minimizes light scattering (the Christiansen effect).
-
Pellet Pressing: Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of approximately 1.5 tons for a few minutes. This will form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR)-FTIR
ATR is a more modern, rapid, and non-destructive technique that requires minimal sample preparation.
Step-by-Step Protocol:
-
Instrument Setup: Ensure the ATR accessory, typically with a diamond or germanium crystal, is correctly installed in the FTIR spectrometer.
-
Background Collection: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue. Collect a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the powdered pyridopyrimidine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened tissue.
Logical Workflow for Spectral Interpretation
The following diagram outlines a logical workflow for the analysis and interpretation of the FTIR spectrum of a suspected formyl-pyridopyrimidine.
Caption: Workflow for FTIR analysis of formyl-pyridopyrimidines.
Conclusion
FTIR spectroscopy serves as an indispensable tool for the structural verification of functionalized pyridopyrimidine derivatives. The presence of an aldehyde group can be confidently identified by a strong C=O stretching absorption in the 1690-1705 cm⁻¹ region, a consequence of conjugation with the electron-deficient heterocyclic system. This is further corroborated by the characteristic, albeit weaker, aldehydic C-H stretching bands around 2820 cm⁻¹ and, most diagnostically, near 2720 cm⁻¹. By comparing the obtained spectrum with data from analogous compounds like pyridinecarboxaldehydes and adhering to rigorous experimental protocols, researchers can achieve a high degree of confidence in their structural assignments, paving the way for further drug development and biological evaluation.
References
-
Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]
-
NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]
-
LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (McMurry). [Link]
-
OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved February 23, 2026, from [Link]
-
Al-Omary, F. A. M., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(1), 1-25. [Link]
-
Al-Issa, S. A. (2012). Synthesis of Some New Quinazoline and Quinazolin-4(3H)-one Derivatives. Journal of the Brazilian Chemical Society, 23(1), 149-155. [Link]
-
Sravanthi, K., & Harikishan, K. (2015). Synthesis and Biological Evaluation of Pyrido (2, 3-d)Pyrimidine-Carboxylate Derivatives. Rasayan Journal of Chemistry, 8(3), 329-335. [Link]
-
Abdel-Gawad, H., et al. (2023). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. RSC Advances, 13(38), 26867-26883. [Link]
-
NIST. (n.d.). 4-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved February 23, 2026, from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(25), 5085-5096. [Link]
-
Yurdakul, S., & Gökçe, H. (2007). Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 465-471. [Link]
-
Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 751(1-3), 1-13. [Link]
-
Rosowsky, A., et al. (1996). 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Journal of Medicinal Chemistry, 39(8), 1617-1626. [Link]
-
Morzycki, J. W., et al. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 28(2), 522. [Link]
-
Varadwaj, A., et al. (2019). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 21(34), 18693-18708. [Link]
-
Liu, Y., et al. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. Applied Sciences, 13(19), 10951. [Link]
-
Ghammamy, S., & Tavakol, H. (2013). Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Proceedings, 1(1), 1-4. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
Analytical Benchmarking: Mass Spectrometry Profiling of Pyrido[1,2-a]pyrimidine-9-carbaldehyde
Executive Summary
Pyrido[1,2-a]pyrimidine-9-carbaldehyde (C₉H₆N₂O, MW: 158.16 Da) serves as a critical pharmacophore intermediate, particularly in the synthesis of antimicrobial and anticancer agents via Schiff base formation or Knoevenagel condensation.
This guide benchmarks the mass spectrometric (MS) behavior of this scaffold against its structural isomers (e.g., 1,8-naphthyridines) and compares ionization modalities (ESI vs. EI). The goal is to provide a validated framework for structural confirmation and impurity profiling during drug development.
Technical Specifications & Molecular Profile[1]
Before analyzing fragmentation, the baseline physicochemical properties must be established to calibrate MS parameters.
| Property | Specification | MS Relevance |
| Formula | C₉H₆N₂O | Defines Exact Mass (158.0480) |
| Exact Mass | 158.0480 | Target for HRMS (TOF/Orbitrap) |
| LogP | ~0.8 - 1.2 | Compatible with Reverse Phase (C18) LC-MS |
| pKa (est) | ~3.5 (N1) | Protonation site for ESI(+) |
| Lability | Aldehyde (C9) | Susceptible to oxidation (+16 Da) or hydration (+18 Da) |
Comparative Analysis: Ionization Modalities
The choice of ionization source dictates the information density of the spectra. We compare Electrospray Ionization (ESI) against Electron Ionization (EI) for this specific scaffold.
Comparison 1: ESI (Soft) vs. EI (Hard)
| Feature | Method A: ESI-MS/MS (Recommended) | Method B: EI-MS (Standard) |
| Primary Ion | ||
| Energy Regime | Low internal energy (Soft) | 70 eV (Hard) |
| Key Utility | Pharmacokinetic (PK) studies, LC coupling | Library matching, structural fingerprinting |
| Fragmentation | Controlled via Collision Energy (CID) | Spontaneous, rich fragment map |
| Detection Limit | Femtogram range (High Sensitivity) | Nanogram range |
Expert Insight: For purity profiling of the 9-carbaldehyde intermediate during synthesis, ESI-MS is superior due to its ability to detect non-volatile synthetic byproducts (e.g., unreacted Vilsmeier salts). However, EI-MS is required if you need to differentiate the scaffold from isomeric naphthyridines based on "fingerprint" low-mass ions.
Mechanistic Fragmentation Pathways[2]
Understanding the fragmentation logic is essential for validating the structure. The pyrido[1,2-a]pyrimidine core exhibits a distinct fragmentation pattern driven by the bridgehead nitrogen and the labile aldehyde group.
Pathway A: ESI-MS/MS (Positive Mode)
Precursor:
-
Primary Loss (Aldehyde Cleavage): The protonated aldehyde is unstable under Collision Induced Dissociation (CID). It typically ejects Carbon Monoxide (CO, 28 Da).
-
Transition:
(Pyrido[1,2-a]pyrimidine cation).
-
-
Secondary Loss (Ring Contraction): The resulting fused ring system often ejects HCN (27 Da) or undergoes pyrimidine ring cleavage.
-
Transition:
(Loss of HCN).
-
-
Terminal Fragment: Further degradation leads to the pyridine cation (
78/79).
Pathway B: EI-MS (70 eV)
Precursor:
-
H-Atom Abstraction: Aromatic aldehydes often show a strong
peak due to the loss of the aldehydic hydrogen, forming an acylium ion.-
Peak:
.
-
-
CO Ejection: The acylium ion loses CO.
-
Peak:
.
-
-
Retro-Diels-Alder (RDA): The pyrimidine ring can undergo RDA-type cleavage, characteristic of fused heterocycles.
Visualization: Fragmentation Logic
The following diagram illustrates the ESI-MS/MS fragmentation pathway, which is the primary mode for bioanalytical assays.
Caption: Step-wise ESI-MS/MS fragmentation pathway of pyrido[1,2-a]pyrimidine-9-carbaldehyde, highlighting the characteristic loss of Carbon Monoxide and Hydrogen Cyanide.
Experimental Protocol: LC-MS/MS Characterization
To reproduce these results, use the following standardized protocol. This method is self-validating through the inclusion of an internal standard.
Reagents & Apparatus[1][2][3]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of pyrido[1,2-a]pyrimidine-9-carbaldehyde in 1 mL DMSO (Stock).
-
Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.
-
Validation Step: Spike with 100 ng/mL of Caffeine (
195) as a system suitability standard.
-
-
LC Gradient:
-
0-1 min: 5% B (Isocratic hold).
-
1-6 min: 5%
95% B (Linear ramp). -
Flow rate: 0.3 mL/min.
-
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Nebulizer: 35 psi.
-
-
Data Acquisition:
-
Perform a Full Scan (100-500
) to confirm the parent ion ( ). -
Perform Product Ion Scan (Precursor 159) with Collision Energy (CE) ramping from 10 to 40 eV.
-
Decision Matrix: Isomer Differentiation
Distinguishing the 9-carbaldehyde from the 1,8-naphthyridine isomer requires specific attention to the "Fingerprint" region.
Caption: Analytical workflow for differentiating pyrido[1,2-a]pyrimidine derivatives from isomeric scaffolds using MS fragmentation patterns.
References
-
Salem, M. A. I., et al. (2014).[1] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry. 4(4): 92-99.[1] Link
-
Parmar, J. M., et al. (2012).[2] "Mass spectral fragmentation modes of pyrimidine derivatives." International Journal of ChemTech Research. 4(2): 835.[2] Link
-
Kumar, G. S., et al. (2015).[3] "Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity." Chemical and Pharmaceutical Bulletin. 63(8): 584-90.[3] Link[3]
-
Mogal, R. B., et al. (2016). "Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives." Der Pharma Chemica. 8(3): 146-151.[4] Link
-
BenchChem. (2025).[5] "A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives." BenchChem Technical Guides. Link
Sources
Spectroscopic Profiling of Pyrido[1,2-a]pyrimidine Scaffolds: A Comparative Technical Guide
Executive Summary: The Bridgehead Advantage
The pyrido[1,2-a]pyrimidine scaffold represents a privileged class of bicyclic N-heterocycles characterized by a bridgehead nitrogen atom. Unlike planar quinolines or coumarins, the presence of the bridgehead nitrogen at the ring junction imparts unique electronic properties, specifically regarding Intramolecular Charge Transfer (ICT).
While the core unsubstituted scaffold absorbs primarily in the UV region (300–330 nm), functionalization at the C-2, C-3, and C-4 positions allows for significant tunability into the visible spectrum. This guide objectively analyzes the UV-Vis absorption maxima (
Structural Basis of Absorption
The optical properties of pyrido[1,2-a]pyrimidines are governed by two primary electronic transitions:
-
Transitions: Originating from the non-bonding electrons of the carbonyl oxygen (in 4-oxo derivatives) or the pyrimidine nitrogens. These are typically weak (
) and appear in the 300–320 nm range. - Transitions: Strong absorptions arising from the conjugated heteroaromatic system. In "Push-Pull" derivatives (Donor-Acceptor systems), these bands undergo significant bathochromic (red) shifts.[1]
Mechanism: Intramolecular Charge Transfer (ICT)
The bridgehead nitrogen acts as an electron donor (D), while the carbonyl at C-4 or electron-withdrawing groups (EWG) at C-3 act as acceptors (A). Upon excitation, electron density shifts from the pyridine ring to the pyrimidine ring.
Figure 1: The mechanism of Intramolecular Charge Transfer (ICT) in pyrido[1,2-a]pyrimidines. Polar solvents stabilize the highly dipolar ICT excited state, lowering the energy gap and causing a red shift.
Comparative Analysis of Absorption Maxima
The following data aggregates experimental values for 4H-pyrido[1,2-a]pyrimidin-4-one derivatives compared to standard heterocycles.
Table 1: Substituent Effects on (Solvent: Ethanol/Methanol)
| Compound Class | C-2 Substituent | C-3 Substituent | Electronic Effect | |
| Core Scaffold | -H | -H | 302 - 308 | Baseline |
| Alkyl Derivative | -CH3 | -H | 325 - 330 | Weak Inductive Donor |
| EWG Modified | -CH3 | -NO2 (Nitro) | 355 - 370 | Strong Acceptor (Push-Pull) |
| Extended Conjugation | -Phenyl | -CN (Cyano) | 380 - 410 | Extended |
| D-A-D System | -Styryl (Donor) | -CN (Acceptor) | 440 - 480 | Strong ICT (Visible Region) |
Table 2: Benchmarking Against Alternatives
| Feature | Pyrido[1,2-a]pyrimidine | Coumarin (e.g., C-153) | Quinoline |
| Primary Absorption | 300–450 nm | 390–460 nm | 310–360 nm |
| Molar Absorptivity ( | Moderate ( | High ( | Moderate |
| Stokes Shift | Large (80–150 nm) | Moderate (40–80 nm) | Small (<40 nm) |
| Solvatochromism | High Sensitivity | Moderate Sensitivity | Low Sensitivity |
| Quantum Yield ( | Low to Moderate (<0.4) | High (>0.7) | Low (<0.1) |
| Primary Application | Polarity Probes, pH Sensors | Laser Dyes, Bio-imaging | Antimalarials, Electronics |
Technical Insight: While Coumarins are superior for absolute brightness (Quantum Yield), Pyrido[1,2-a]pyrimidines offer larger Stokes shifts . This reduces self-quenching and interference from excitation light, making them excellent candidates for "turn-on" sensing applications where background noise must be minimized.
Solvatochromic Behavior[1][2][3][4][5]
Pyrido[1,2-a]pyrimidine derivatives exhibit positive solvatochromism. As solvent polarity increases (e.g., Hexane
-
Non-polar (Hexane):
nm (Stabilizes ground state). -
Polar Aprotic (DMSO):
nm (Stabilizes ICT excited state). -
Shift Magnitude: Typically
nm for nitro-substituted derivatives.
Critical Note on pH Sensitivity: Unlike quinolines, the bridgehead nitrogen makes the pyrimidine ring susceptible to protonation. In acidic media (pH < 4), the ICT band often collapses or blue-shifts significantly as the lone pair on the nitrogen is sequestered, breaking the donor-acceptor pathway.
Experimental Protocols
A. Synthesis: One-Pot Green Protocol
Objective: Synthesize 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Reference Standard: Adapted from Liu et al. (Ethylene Glycol mediated).
-
Reagents: Mix 2-aminopyridine (1.0 mmol) and ethyl acetoacetate (1.2 mmol).
-
Solvent: Add 2 mL of Ethylene Glycol (Green solvent, high boiling point).
-
Condition: Heat to 100°C for 3–5 hours without catalyst.
-
Work-up: Cool to room temperature. Add water (5 mL). The product precipitates.
-
Purification: Filter the solid and recrystallize from Ethanol.
-
Yield: Expect 85–92%.
Figure 2: Green synthesis workflow for the core pyrido[1,2-a]pyrimidine scaffold.
B. UV-Vis Measurement Protocol
Objective: Accurate determination of
-
Stock Solution: Prepare a
M stock solution in HPLC-grade Methanol. Sonicate to ensure complete dissolution. -
Working Solution: Dilute to
M. Absorbance (A) should be between 0.1 and 1.0 to adhere to the Beer-Lambert Law. -
Baseline Correction: Fill two matched Quartz cuvettes (1 cm path length) with pure solvent. Run the baseline correction (200–600 nm).
-
Measurement: Replace the sample cuvette with the working solution. Scan at medium speed (approx. 200 nm/min).
-
Data Processing: Identify
. Calculate Molar Absorptivity: .
References
-
Synthesis & Green Chemistry: Liu, Y., et al. "Practical synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent." ResearchGate.[2]
-
Push-Pull Solvatochromism: "Experimental evidence of dual emission in a negatively solvatochromic push–pull pyridinium derivative." Phys.[3] Chem. Chem. Phys.[3][4]
-
Coumarin Comparison: "A Comparative Analysis of Coumarin 30's Quantum Yield." BenchChem Guides.
-
Biological Activity & Spectra: "Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives." Chem. Pharm.[4] Bull.
-
General UV-Vis Interpretation: "Interpreting UV-Vis Spectra: Conjugation Effects." University of Toronto Scarborough.
Sources
- 1. Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental evidence of dual emission in a negatively solvatochromic push–pull pyridinium derivative - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 4-oxo-4H-pyrido[1,2-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its rigid, bicyclic structure provides a unique framework for the spatial orientation of functional groups, influencing receptor binding and pharmacokinetic properties. This guide offers an in-depth comparison of the X-ray crystallography data for several key analogs of this privileged structure, providing insights into their solid-state conformations and intermolecular interactions. By presenting detailed experimental data and protocols, we aim to equip researchers with the foundational knowledge to rationally design next-generation therapeutics based on this versatile scaffold.
The Significance of the 4-oxo-4H-pyrido[1,2-a]pyrimidine Core
The pyrido[1,2-a]pyrimidine nucleus is a recurring motif in a number of approved drugs and clinical candidates, demonstrating its broad therapeutic potential. A notable example is Risperidone, an atypical antipsychotic agent that features a hydrogenated pyrido[1,2-a]pyrimidin-4-one moiety. Its efficacy is, in part, attributed to the defined three-dimensional arrangement of its substituents, which is dictated by the stereochemistry of the core. Understanding the precise solid-state structure of this core and its analogs through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and for the design of new chemical entities with improved pharmacological profiles.
Comparative Crystallographic Analysis
To illustrate the structural nuances within this chemical class, we present a comparative analysis of the crystallographic data for three distinct 4-oxo-4H-pyrido[1,2-a]pyrimidine analogs. The selected compounds showcase the influence of substitution on the pyrimidine ring on the overall crystal packing and molecular geometry.
Table 1: Comparative Crystallographic Data
| Parameter | 2-Methylamino-4H-pyrido[1,2-a]pyrimidin-4-one | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Risperidone |
| CCDC Deposition No. | 861451 | Not available | [1]([Link]) |
| Chemical Formula | C₉H₉N₃O | C₁₁H₁₁ClN₂O | C₂₃H₂₇FN₄O₂ |
| Formula Weight | 175.19 | 222.67 | 410.49 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |
| a (Å) | 8.453(3) | 4.2546(4) | 10.725(2) |
| b (Å) | 7.962(3) | 11.6274(10) | 11.835(2) |
| c (Å) | 12.512(5) | 20.604(2) | 16.574(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.13(3) | 90 | 98.68(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 795.3(5) | 1019.27(17) | 2079.9(7) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.463 | 1.453 | 1.310 |
The data presented in Table 1 highlights the variability in the crystal packing of these analogs. The change from a simple methylamino substituent in CCDC 861451 to the more complex chloroethyl group results in a shift from a monoclinic to an orthorhombic crystal system.[2] Risperidone, with its bulky piperidinyl-ethyl side chain, reverts to a monoclinic system but with a significantly larger unit cell volume to accommodate its size. These differences in crystal packing can have profound implications for the solid-state properties of the compounds, including solubility and stability.
In-Depth Structural Analysis of 2-Methylamino-4H-pyrido[1,2-a]pyrimidin-4-one (CCDC 861451)
A detailed examination of the crystal structure of 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one reveals a planar pyrido[1,2-a]pyrimidine ring system. The exocyclic methylamino group is nearly coplanar with this ring system, a conformation that is stabilized by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This planarity is a key feature that influences how the molecule can interact with its biological target.
The crystal packing is dominated by intermolecular hydrogen bonds, forming a network that links the molecules into a stable three-dimensional lattice. This extensive hydrogen bonding network is a critical determinant of the compound's melting point and solubility.
Causality Behind Experimental Choices in Crystallization
The successful crystallization of organic molecules is often a blend of science and art. The choice of solvent is a critical parameter. For the 4-oxo-4H-pyrido[1,2-a]pyrimidine analogs, solvents such as ethanol, ethyl acetate, or a mixture of the two are often employed. The rationale behind this choice lies in the polarity of these solvents, which is well-suited to dissolve the moderately polar pyrimidine core while allowing for the slow evaporation necessary for the growth of high-quality single crystals.
The method of crystallization is equally important. Slow evaporation is a common and effective technique for these compounds. This method allows the system to slowly reach supersaturation, promoting the formation of a well-ordered crystal lattice rather than an amorphous precipitate. The temperature at which crystallization is carried out can also influence the outcome, with room temperature often providing a good balance between solubility and the kinetics of crystal growth.
Experimental Protocols
Synthesis of 2-Methylamino-4H-pyrido[1,2-a]pyrimidin-4-one
This protocol is a representative synthesis adapted from established literature procedures for this class of compounds.
Workflow for the Synthesis of 2-Methylamino-4H-pyrido[1,2-a]pyrimidin-4-one
Caption: General workflow for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core.
Materials:
-
2-Aminopyridine
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric equivalent of sodium metal in absolute ethanol with stirring. This reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add one equivalent of 2-aminopyridine, followed by the dropwise addition of one equivalent of diethyl malonate.
-
Condensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid and then acidify to a pH of approximately 5-6.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Crystallization Protocol for X-ray Diffraction Analysis
Workflow for Single Crystal Growth
Caption: A typical workflow for obtaining single crystals suitable for X-ray diffraction.
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one, a mixture of ethanol and ethyl acetate can be effective.
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a pre-warmed funnel with a cotton plug to remove any particulate matter.
-
Slow Evaporation: Transfer the filtrate to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. High-quality single crystals should form as the solvent slowly evaporates.
-
Harvesting: Carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals on a filter paper.
Structure-Activity Relationship Insights
The planarity of the 4-oxo-4H-pyrido[1,2-a]pyrimidine core, as observed in the crystal structure of 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one, is a critical feature for its biological activity. This rigid conformation reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The substituents on this core then provide the specific interactions necessary for molecular recognition. For example, the methylamino group in CCDC 861451 can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions within a receptor binding pocket. In contrast, the bulkier and more lipophilic side chain of risperidone is crucial for its specific interactions with dopamine and serotonin receptors. These crystallographic studies, therefore, provide a structural rationale for the observed biological activities and serve as a guide for the design of new analogs with tailored properties.
References
-
Cambridge Crystallographic Data Centre. CSD Entry 618227. Available online: [Link]
- Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
Sources
Decoding the Structure-Activity Relationship of 9-Substituted Pyrido[1,2-a]pyrimidines: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrido[1,2-a]pyrimidine scaffold represents a "privileged" structure, a recurring motif in a multitude of biologically active compounds. Its inherent drug-like properties make it a fertile ground for the discovery of novel therapeutics. This guide delves into the critical aspect of the structure-activity relationship (SAR) of this scaffold, with a specific focus on the impact of substitutions at the 9-position. Understanding how modifications at this key position influence biological activity is paramount for the rational design of more potent and selective drug candidates.
This comprehensive comparison will navigate through various therapeutic targets, presenting experimental data to illuminate the nuanced effects of 9-substitution. We will explore how a simple hydroxyl group can dramatically enhance potency in one context, while an unsubstituted ring may be preferred in another, highlighting the target-dependent nature of SAR in this chemical series.
The Pivotal Role of the 9-Position: A Tale of Two Targets
The influence of substituents on a drug scaffold is rarely a one-size-fits-all scenario. The SAR at the 9-position of the pyrido[1,2-a]pyrimidine core provides a compelling case study of this principle. Two distinct biological activities, aldose reductase inhibition and antimalarial efficacy, offer contrasting narratives on the desirability of substitution at this position.
Enhancing Potency: The Case of Aldose Reductase Inhibitors
Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Research into 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as ALR2 inhibitors has revealed a significant finding: the introduction of a hydroxyl group at the 9-position enhances inhibitory potency.[1][2][3]
This enhancement is quantitatively demonstrated by comparing the 50% inhibitory concentrations (IC50) of analogous compounds with and without the 9-hydroxy group. For instance, a 2-(3,4-dihydroxyphenyl) derivative saw its potency increase with the addition of a 9-hydroxy substituent.[1][2][3] This suggests a specific and favorable interaction between the 9-hydroxy group and the active site of the ALR2 enzyme.
Table 1: Comparison of Aldose Reductase (ALR2) Inhibitory Activity of 9-Substituted vs. Unsubstituted Pyrido[1,2-a]pyrimidin-4-ones
| Compound | R (at position 2) | 9-Substituent | IC50 (µM) |
| 1 | 3,4-dihydroxyphenyl | H | >10 |
| 2 | 3,4-dihydroxyphenyl | OH | 0.8 |
Data synthesized from multiple sources.[1][2][3]
The causal logic behind this observation likely lies in the ability of the 9-hydroxy group to form an additional hydrogen bond with amino acid residues within the ALR2 active site, thereby increasing the binding affinity of the inhibitor. This underscores the importance of exploring polar substitutions at this position when targeting ALR2.
A Contradictory View: Antimalarial Activity
In stark contrast to the findings with ALR2 inhibitors, studies on the antimalarial activity of pyrido[1,2-a]pyrimidin-4-ones suggest that an unsubstituted B-ring, which encompasses the 9-position, is crucial for activity. While specific compounds with substitutions at other positions showed moderate antimalarial activity, the general SAR pointed towards the preference for an unadorned B-ring. This implies that for the molecular target in Plasmodium falciparum, substitutions at the 9-position may introduce steric hindrance or unfavorable electronic interactions that diminish the compound's efficacy.
This dichotomy highlights a fundamental principle in drug design: the SAR of a scaffold is intimately linked to the topology and chemical environment of its biological target. What serves as a beneficial modification for one target can be detrimental for another.
Expanding the Horizon: Other Therapeutic Applications
The versatility of the pyrido[1,2-a]pyrimidine scaffold extends beyond aldose reductase and antimalarial targets. These compounds have been investigated for a range of other therapeutic applications, including as anticancer agents and inhibitors of various enzymes.
As anticancer agents, pyrido[1,2-a]pyrimidine derivatives have shown promise.[4][5] For example, certain derivatives have demonstrated cytotoxic activity against various human cancer cell lines.[5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-ERK and PI3K-AKT pathways.[6]
Furthermore, this scaffold has been explored for its potential to inhibit nitric oxide synthases (NOS), enzymes involved in inflammatory processes.[7] While these studies have not systematically explored 9-substitution, they provide a foundation for future investigations into how modifications at this position could modulate anti-inflammatory activity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, this section provides a representative experimental protocol for the synthesis of a key 9-substituted pyrido[1,2-a]pyrimidine and a general method for evaluating biological activity.
Synthesis of 9-Hydroxy-pyrido[1,2-a]pyrimidin-4-one
The synthesis of 9-hydroxy-pyrido[1,2-a]pyrimidin-4-one can be achieved through a multi-step process starting from commercially available materials.[8][9]
Diagram 1: Synthetic Pathway for 9-Hydroxy-pyrido[1,2-a]pyrimidin-4-one
Caption: A simplified synthetic route to 9-hydroxy-pyrido[1,2-a]pyrimidin-4-one.
Step-by-Step Methodology:
-
Condensation: 2-Amino-3-hydroxypyridine is reacted with diethyl malonate in the presence of a suitable base, such as sodium ethoxide, in an appropriate solvent like ethanol.
-
Cyclization: The resulting intermediate is then heated at an elevated temperature to facilitate intramolecular cyclization, leading to the formation of the desired 9-hydroxy-pyrido[1,2-a]pyrimidin-4-one.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final compound.
In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of synthesized compounds against ALR2 can be determined using a well-established spectrophotometric assay.
Diagram 2: Workflow for Aldose Reductase Inhibition Assay
Caption: A typical workflow for determining the in vitro inhibitory activity against aldose reductase.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the ALR2 enzyme is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specified period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate and NADPH.
-
Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Future Directions and Concluding Remarks
The structure-activity relationship of 9-substituted pyrido[1,2-a]pyrimidines is a rich and complex field with significant potential for drug discovery. The contrasting SAR observed for aldose reductase inhibition and antimalarial activity underscores the necessity of a target-centric approach in medicinal chemistry.
Future research should focus on a more systematic exploration of a diverse range of substituents at the 9-position to build a more comprehensive SAR database for various biological targets. Investigating the effects of different electronic and steric properties of these substituents will provide deeper insights into the specific interactions with different enzymes and receptors. The development of novel synthetic methodologies to access a wider array of 9-substituted analogs will be crucial in this endeavor.
By continuing to unravel the intricate details of the SAR of this versatile scaffold, the scientific community can pave the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles.
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Manetti, F., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link][1]
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A Comparative Benchmarking Guide to the Cytotoxicity of Pyrido[1,2-a]pyrimidine-9-carbaldehyde and its Analogs Against Standard Anticancer Drugs
Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] This guide provides a comprehensive analysis of the cytotoxic potential of pyrido[1,2-a]pyrimidine-9-carbaldehyde and its close structural analogs, benchmarking their performance against well-established chemotherapeutic agents, Doxorubicin and Cisplatin. Our objective is to offer researchers and drug development professionals a detailed, data-driven perspective on this promising class of compounds. The rationale for this investigation stems from the consistent observation that modifications to the pyrido[1,2-a]pyrimidine ring system can lead to potent cytotoxic effects against various human cancer cell lines.[1][2]
Experimental Design: A Rationale-Driven Approach
The selection of experimental parameters is critical for a meaningful and reproducible cytotoxicity assessment. Our comparative framework is built upon the following well-established components:
-
Cell Lines: We have selected two of the most widely used and well-characterized human cancer cell lines for this in-silico study:
-
MCF-7: A human breast adenocarcinoma cell line, which is estrogen receptor (ER) positive.
-
A549: A human lung carcinoma cell line. These cell lines are chosen for their relevance in cancer research and the availability of extensive comparative data for standard anticancer drugs.
-
-
Standard Drugs for Comparison:
-
Doxorubicin: An anthracycline antibiotic, is a cornerstone of chemotherapy that functions primarily by intercalating DNA and inhibiting topoisomerase II.[3]
-
Cisplatin: A platinum-based drug that cross-links DNA, leading to DNA damage and subsequent apoptosis.
-
-
Cytotoxicity Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the selected method for determining cell viability. This colorimetric assay is a gold standard in cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.[4] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Comparative Cytotoxicity Analysis: IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Standard Drug | Cell Line | IC50 (µM) |
| Representative Pyrido[1,2-a]pyrimidine Analog | MCF-7 | [Hypothetical Value based on derivatives, e.g., 10-20 µM] | Doxorubicin | MCF-7 | ~1.1 - 8.3 µM[5][6] |
| Representative Pyrido[1,2-a]pyrimidine Analog | A549 | [Hypothetical Value based on derivatives, e.g., 15-30 µM] | Doxorubicin | A549 | >20 µM (Resistant)[7] |
| Representative Pyrido[1,2-a]pyrimidine Analog | MCF-7 | [Hypothetical Value based on derivatives, e.g., 10-20 µM] | Cisplatin | MCF-7 | ~9 µM[8] |
| Representative Pyrido[1,2-a]pyrimidine Analog | A549 | [Hypothetical Value based on derivatives, e.g., 15-30 µM] | Cisplatin | A549 | ~9 - 16.48 µM[9][10] |
Note: The IC50 values for the representative pyrido[1,2-a]pyrimidine analog are hypothetical and are based on the range of activities observed for various derivatives in the literature. Actual values for pyrido[1,2-a]pyrimidine-9-carbaldehyde would require experimental determination. The IC50 values for standard drugs can exhibit significant variability between studies due to differing experimental conditions.[11]
Potential Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies on pyrido[1,2-a]pyrimidine derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis and interference with the cell cycle.[7][12] While the precise molecular targets of pyrido[1,2-a]pyrimidine-9-carbaldehyde are yet to be elucidated, a plausible mechanism involves the activation of intrinsic apoptotic pathways.
A proposed signaling pathway for the induction of apoptosis by pyrido[1,2-a]pyrimidine derivatives is illustrated below. This pathway often involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[7] This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Proposed apoptotic signaling pathway induced by pyrido[1,2-a]pyrimidine derivatives.
Furthermore, some derivatives have been shown to cause cell cycle arrest, often at the G1 or G2/M phase, preventing the cancer cells from progressing through the division cycle.[7][12]
Experimental Protocols: MTT Assay for Cytotoxicity
The following is a detailed, step-by-step methodology for assessing the cytotoxicity of pyrido[1,2-a]pyrimidine-9-carbaldehyde using the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of pyrido[1,2-a]pyrimidine-9-carbaldehyde in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound and the standard drugs (Doxorubicin and Cisplatin) in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a negative control (medium only).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the cytotoxicity of pyrido[1,2-a]pyrimidine-9-carbaldehyde and its analogs. The available data on related compounds suggest that this chemical class holds significant promise as a source of novel anticancer agents. The proposed mechanism of action, involving the induction of apoptosis and cell cycle arrest, aligns with the characteristics of effective chemotherapeutic drugs.
To further validate the potential of pyrido[1,2-a]pyrimidine-9-carbaldehyde, the following steps are recommended:
-
In-vitro Cytotoxicity Screening: Conduct comprehensive in-vitro cytotoxicity studies of the specific compound against a broader panel of human cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: Investigate the precise molecular targets and signaling pathways affected by the compound through techniques such as Western blotting, flow cytometry for cell cycle and apoptosis analysis, and kinase profiling.
-
In-vivo Efficacy Studies: Evaluate the antitumor efficacy and toxicity of the compound in preclinical animal models of cancer.
By systematically addressing these research questions, the full therapeutic potential of pyrido[1,2-a]pyrimidine-9-carbaldehyde as a novel anticancer agent can be elucidated.
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Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghamdi, M. A. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(11), 3183. [Link]
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Al-Suhaimi, E. A., & Al-Hussain, S. A. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101883. [Link]
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Al-Abdullah, E. S., Al-Harbi, N. O., & Al-Mousawi, S. M. (2022). Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. Biological and Pharmaceutical Bulletin, 45(10), 1488-1498. [Link]
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Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2017). Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][1][4][7]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 743-755. [Link]
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Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]
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Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]
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Elzahabi, H. S. A., Nossier, E. S., Khalifa, N. M., Alasfoury, R. A., & El-Manawaty, M. A. (2021). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
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Chen, Y., et al. (2016). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 7(5), 973-980. [Link]
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Fathalla, O. A., et al. (2009). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. World Journal of Chemistry, 4(2), 127-132. [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
This guide provides comprehensive personal protective equipment (PPE) recommendations and safety protocols for handling 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related pyrido[1,2-a]pyrimidines, aromatic aldehydes, and established principles of chemical safety. A conservative approach is paramount to ensure the well-being of all laboratory personnel.
Hazard Analysis: A Precautionary Overview
Therefore, it is prudent to handle 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde as a substance that is potentially:
-
Harmful if swallowed or inhaled.
-
A skin and eye irritant, with the potential for severe damage.
-
Harmful to aquatic life.[3]
| Potential Hazard | Primary Route of Exposure | Recommended Precautionary Action |
| Eye Irritation/Damage | Splash, aerosol, dust | Wear chemical safety goggles and, when necessary, a face shield.[6][7][8] |
| Skin Irritation/Corrosion | Direct contact | Wear appropriate chemical-resistant gloves and a lab coat.[7][9] |
| Respiratory Irritation | Inhalation of dust or aerosols | Handle in a well-ventilated area, preferably a chemical fume hood.[4][9] |
| Ingestion | Accidental transfer | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10] |
Core Directive: A Multi-Layered Defense Strategy
A robust safety protocol relies on a multi-layered approach that does not depend solely on PPE. The following hierarchy of controls should be implemented:
-
Engineering Controls : The primary line of defense. All work involving 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde as a powder or in a volatile solvent should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][9] Ensure that safety showers and eyewash stations are readily accessible.[4]
-
Administrative Controls : Implement standard operating procedures (SOPs) for handling this compound. All personnel must be trained on these procedures and the potential hazards involved.
-
Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical. The specific PPE requirements are detailed below.
Detailed Personal Protective Equipment Protocol
The selection of PPE is critical and must be appropriate for the task being performed.
Eye and Face Protection
-
Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling the compound in any form.[8]
-
Enhanced Protection : When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[7][8][9]
Skin and Body Protection
-
Gloves :
-
Material : Due to the lack of specific chemical resistance data, double gloving with nitrile gloves is a recommended precautionary measure for incidental contact. Nitrile gloves offer good resistance to a range of chemicals.[7][9] For prolonged contact or when handling solutions, consult a glove manufacturer's chemical resistance guide for the specific solvent being used.
-
Practice : Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.[7]
-
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure closure is required. This will protect the wearer's skin and personal clothing from splashes.
-
Footwear : Closed-toe and closed-heel shoes are mandatory in the laboratory to protect from spills.[9]
Respiratory Protection
-
Standard Operations : When working with small quantities of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde in a properly functioning chemical fume hood, respiratory protection is typically not required.[11]
-
High-Risk Scenarios : In situations where a fume hood is not available, or when there is a potential for generating significant dust or aerosols (e.g., during spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance.[9]
Operational and Disposal Plans
Handling and Storage
-
Handling :
-
Storage :
Disposal Plan
-
Waste Characterization : All waste containing 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde must be treated as hazardous waste.[14]
-
Collection :
-
Collect all solid and liquid waste in designated, labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal : Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][11]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4][11] Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
-
Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for safely handling 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde.
References
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine.
- Fisher Scientific. (2025, December 22).
- ACS Omega. (2025, July 15).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- (n.d.). Chemical Safety: Personal Protective Equipment.
- (n.d.). Personal Protective Equipment (PPE).
- Princeton EHS. (n.d.). Section 6C: Protective Equipment | Office of Environmental Health and Safety.
- (2025, December 19).
- Fisher Scientific. (2025, December 18).
- (n.d.).
- Occupational Safety and Health Administration. (n.d.).
- Haz-Map. (n.d.). 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a) pyrimidine - Hazardous Agents.
- Combi-Blocks. (2023, June 10).
- Santa Cruz Biotechnology. (n.d.). 4-Pyridinecarboxaldehyde.
- Sigma-Aldrich. (2024, September 7).
- ThermoFisher. (2025, September 16).
- BLDpharm. (n.d.). 1353878-06-4|4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde.
- PubMed. (2025, August 9).
- NJ.gov. (n.d.). Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPO.
- ChemScene. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride.
- ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- Thermo Fisher Scientific. (2012, April 30).
- U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - Exposure.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innovative pyrido[1,2-a]pyrimidine-based cinnamic acid derivatives against Sogatella furcifera with better biosafety to pollinators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. uah.edu [uah.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
